molecular formula C8H19NO2 B124042 4,4-dimethoxy-N,N-dimethylbutan-1-amine CAS No. 19718-92-4

4,4-dimethoxy-N,N-dimethylbutan-1-amine

Cat. No.: B124042
CAS No.: 19718-92-4
M. Wt: 161.24 g/mol
InChI Key: WDZKKBDOGYBYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethoxy-N,N-dimethylbutan-1-amine ( 19718-92-4) is a chemical compound of significant interest in pharmaceutical research and development. It is primarily recognized as the Sumatriptan Dimethylamino Impurity , a critical reference standard used in the quality control and analytical profiling of Sumatriptan API . Researchers utilize this compound extensively for analytical method development, method validation (AMV), and Quality Control (QC) applications , particularly in support of Abbreviated New Drug Applications (ANDAs) and during the commercial production of the drug . The compound, with the molecular formula C 8 H 19 NO 2 and a molecular weight of 161.24 g/mol, is also known by the synonym 4-(Dimethylamino)butyraldehyde Dimethyl Acetal . It is offered with comprehensive characterization data to ensure compliance with regulatory guidelines . As an acetal derivative, it serves as a protected aldehyde equivalent, which can be valuable in multi-step organic syntheses . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for detailed handling information. The compound has a density of 0.9±0.1 g/cm³ and a boiling point of 189.2±30.0 °C at 760 mmHg . For product integrity, it is recommended to store it under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4,4-dimethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZKKBDOGYBYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438825
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-92-4
Record name 4,4-Dimethoxy-N,N-dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19718-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine is a tertiary amine and acetal that serves as a valuable intermediate in the synthesis of various organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a protected aldehyde, makes it a versatile building block in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow diagram illustrating its application in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and purification.

PropertyValue
Molecular Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 160-162 °C
Density 0.892 g/mL at 25 °C
Solubility Soluble in water, ethanol, and ether.[]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point using a Thiele tube apparatus, which is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Heat-transfer fluid (e.g., mineral oil)

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The thermometer and attached test tube are placed in the Thiele tube containing the heat-transfer fluid, ensuring the rubber band is above the oil level.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This protocol details the use of a pycnometer for the accurate determination of liquid density.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely adjusted, it is dried on the outside, and weighed (m₂). The density of water at 25 °C is known.

  • The pycnometer is emptied, thoroughly dried, and then filled with this compound.

  • The filled pycnometer is brought to thermal equilibrium at 25 °C in the water bath.

  • The volume is adjusted, the exterior is dried, and the pycnometer is weighed (m₃).

  • The density of the sample is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Spectroscopic Data

While specific spectra for this compound are not publicly available, representative spectroscopic data can be predicted based on its structure. Chemical suppliers may provide actual spectra upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two methoxy groups (-OCH₃) would likely appear as a singlet around 3.3 ppm. The protons of the N,N-dimethyl group (-N(CH₃)₂) would also produce a singlet, typically around 2.2 ppm. The methylene protons (-CH₂-) of the butyl chain would exhibit more complex splitting patterns (triplets and multiplets) in the region of 1.5-2.5 ppm. The methine proton (-CH) adjacent to the two oxygens would appear as a triplet around 4.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbons of the methoxy groups would appear around 53 ppm, and the carbons of the N,N-dimethyl groups around 45 ppm. The methylene carbons of the butyl chain would resonate in the aliphatic region (approximately 20-60 ppm). The methine carbon of the acetal group would be significantly downfield, likely in the range of 100-110 ppm due to the deshielding effect of the two oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns for aliphatic amines include alpha-cleavage. For this compound, a prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from cleavage of the Cα-Cβ bond. Loss of a methoxy group (-OCH₃) could lead to a fragment at m/z 130.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands. A strong C-O stretching vibration for the acetal group would be expected in the region of 1150-1050 cm⁻¹. The C-N stretching of the tertiary amine would likely appear as a medium to weak band in the 1250-1020 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine.

Role in Drug Development Workflow

This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[] Its role in a typical drug development workflow is to provide a specific molecular scaffold that can be further elaborated to produce a target drug candidate. The following diagram illustrates this workflow.

G cluster_0 Pre-clinical Development cluster_1 Regulatory Submission & Approval cluster_2 Clinical Trials cluster_3 Market Intermediate This compound Synthesis Multi-step Synthesis Intermediate->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Formulation Drug Formulation API->Formulation Phase1 Phase I Formulation->Phase1 Regulatory IND/NDA Submission Market Marketed Drug Regulatory->Market Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Phase3->Regulatory

Workflow of a Pharmaceutical Intermediate in Drug Development.

The diagram illustrates how a key intermediate like this compound is utilized in the initial stages of pre-clinical development to synthesize an active pharmaceutical ingredient. This API is then formulated into a drug product and undergoes rigorous clinical trials and regulatory review before it can be approved for market.

References

4,4-dimethoxy-N,N-dimethylbutan-1-amine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This compound is a crucial chemical intermediate primarily utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide elucidates the role of this compound, shifting the focus from a direct mechanism of action—a characteristic it does not possess as an isolated agent—to its pivotal function as a synthetic precursor. This document details its physicochemical properties, synthesis protocols, and its application in the manufacturing of notable pharmaceuticals. Furthermore, it briefly covers the mechanisms of action of the final drug products derived from this intermediate, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (4,4-dimethoxybutyl)dimethylamine, is an organic compound that serves as a versatile building block in the pharmaceutical industry.[1] While not pharmacologically active in its own right, its structure is integral to the synthesis of several classes of drugs, including antihistamines, antiarrhythmics, and notably, the triptan class of anti-migraine agents.[1] Its utility lies in providing a key structural moiety that is further elaborated to yield complex APIs. This guide provides a detailed examination of its synthesis and its subsequent conversion into medically significant compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its closely related analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, is presented below. The diethoxy analogue is more frequently cited in publicly available data.

PropertyThis compound4,4-diethoxy-N,N-dimethylbutan-1-amine
Molecular Formula C₈H₁₉NO₂C₁₀H₂₃NO₂
Molecular Weight 161.24 g/mol 189.30 g/mol
CAS Number 19718-92-41116-77-4
Appearance Colorless to yellow liquidLight yellow liquid
Boiling Point 160-162°C230.7°C
Density Not specified0.844 g/mL at 25°C
Solubility Soluble in water, ethanol, and etherSoluble in organic solvents, limited water solubility
Storage Store in a cool, dry place; sensitive to heat, light, air, and oxidationStore at 2-8°C

Data for the diethoxy analogue is included for comparative purposes as it is often used interchangeably in synthetic schemes for similar targets.

Synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine

Experimental Protocol: Grignard Reaction Route

This synthesis is typically achieved in two main stages:

  • Formation of the Grignard Reagent: 3-dimethylamino-1-chloropropane is reacted with magnesium turnings in a suitable solvent like benzene under a nitrogen atmosphere to form the Grignard reagent.[1]

  • Reaction with Triethyl Orthoformate: The formed Grignard reagent is then reacted with triethyl orthoformate.[1] A vigorous reaction is often initiated with a small crystal of iodine. The reaction mixture is refluxed, and upon completion, the product is isolated and purified by distillation under reduced pressure.[1]

The overall yield for this process is reported to be approximately 70-76%.[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product 3-dimethylamino-1-chloropropane 3-dimethylamino-1-chloropropane Grignard Reagent Formation Grignard Reagent Formation 3-dimethylamino-1-chloropropane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Triethyl Orthoformate Triethyl Orthoformate Reaction with Orthoformate Reaction with Orthoformate Triethyl Orthoformate->Reaction with Orthoformate Grignard Reagent Formation->Reaction with Orthoformate Grignard Reagent Purification Purification Reaction with Orthoformate->Purification Crude Product Product 4,4-diethoxy-N,N-dimethylbutan-1-amine Purification->Product Distillation

Caption: Synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine.

Application in Pharmaceutical Synthesis: The Case of Triptans

This compound and its diethoxy analogue are key intermediates in the synthesis of N,N-Dimethyltryptamines, which are potent 5-HT1D receptor agonists used as anti-migraine drugs.[2] These include Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[2]

General Synthetic Strategy for Triptans

The synthesis generally involves the Fischer indole synthesis. The amino group of the butan-1-amine derivative is protected, and the acetal is hydrolyzed to an aldehyde. This aldehyde is then reacted with a substituted phenylhydrazine to form a hydrazone, which, upon treatment with an acid catalyst, undergoes cyclization to form the indole ring characteristic of tryptamines.

Synthetic Workflow for Zolmitriptan

The following diagram illustrates the logical workflow of how an intermediate like 4,4-diethoxy-N,N-dimethylbutan-1-amine is utilized to produce a triptan, using Zolmitriptan as an example.

G Intermediate 4,4-diethoxy-N,N-dimethylbutan-1-amine Hydrolysis Acetal Hydrolysis Intermediate->Hydrolysis Acid Phenylhydrazine Substituted Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Hydrolysis->Hydrazone_Formation Aldehyde Fischer_Indole Fischer Indole Synthesis (Cyclization) Hydrazone_Formation->Fischer_Indole Hydrazone Final_API Zolmitriptan Fischer_Indole->Final_API Acid Catalyst

Caption: Use of the intermediate in Zolmitriptan synthesis.

Mechanism of Action of Derived Pharmaceuticals (Triptans)

It is critical to reiterate that this compound itself does not have a therapeutic mechanism of action. The pharmacological activity resides in the final drug products synthesized from it. Triptans, for example, are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.

Signaling Pathway of Triptans

Activation of these receptors by a triptan, such as Zolmitriptan, leads to a cascade of events that are believed to alleviate migraine headaches:

  • Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels causes them to constrict, counteracting the vasodilation associated with migraines.

  • Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as CGRP (calcitonin gene-related peptide).

This dual action addresses both the vascular and neuronal components of a migraine attack.

Triptan Signaling Pathway Diagram

G cluster_drug Pharmacological Action cluster_receptors Receptor Targets cluster_effects Physiological Effects Triptan Triptan (e.g., Zolmitriptan) 5HT1B 5-HT1B Receptor (Cranial Blood Vessels) Triptan->5HT1B Agonist 5HT1D 5-HT1D Receptor (Trigeminal Nerve) Triptan->5HT1D Agonist Vasoconstriction Cranial Vasoconstriction 5HT1B->Vasoconstriction Inhibition Inhibition of CGRP Release 5HT1D->Inhibition Relief Migraine Relief Vasoconstriction->Relief Inhibition->Relief

Caption: Mechanism of action for triptan-class drugs.

Conclusion

This compound is a fundamentally important, yet non-pharmacologically active, molecule in modern drug development. Its value is not in its own biological effects, but in its role as a key intermediate that enables the efficient synthesis of complex and medically vital pharmaceuticals. This guide has provided a comprehensive overview of its properties, synthesis, and application, clarifying its position as a synthetic building block rather than a therapeutic agent. For researchers and professionals in drug development, understanding the synthetic utility of such intermediates is as crucial as understanding the mechanism of the final APIs they help create.

References

Spectroscopic Data for 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4,4-dimethoxy-N,N-dimethylbutan-1-amine. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this guide leverages predictive models and an analysis of its functional groups to offer valuable insights for researchers. The information is presented in a clear, structured format to facilitate its use in drug development and other scientific research.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, expected major fragments in Mass Spectrometry (MS), and anticipated characteristic peaks in Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.31s6H2 x -OCH₃
~2.23s6H-N(CH₃)₂
~2.28t2H-CH₂-N
~1.58m2H-CH₂-CH₂-N
~1.65m2H-CH₂-CH(OCH₃)₂
~4.37t1H-CH(OCH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~104.5-CH(OCH₃)₂
~59.6-CH₂-N
~52.8-OCH₃
~45.4-N(CH₃)₂
~33.8-CH₂-CH(OCH₃)₂
~23.5-CH₂-CH₂-N
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to be characterized by alpha-cleavage, a common fragmentation pathway for both amines and acetals.[1][2]

Expected Mass Spectrometry Fragmentation

m/zProposed FragmentFragmentation Pathway
161[C₈H₁₉NO₂]⁺•Molecular Ion (M⁺•)
130[M - OCH₃]⁺Loss of a methoxy radical
116[M - CH(OCH₃)₂]⁺Cleavage at C3-C4 bond
75[CH(OCH₃)₂]⁺Alpha-cleavage at the acetal group
58[CH₂=N(CH₃)₂]⁺Alpha-cleavage at the amine group (likely base peak)
Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions corresponding to the C-H, C-O, and C-N bonds within the molecule. As a tertiary amine, no N-H stretching vibrations are expected.[3][4]

Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
2830-2815MediumC-H stretching (-OCH₃)
2800-2780MediumC-H stretching (-N(CH₃)₂)
1470-1450MediumC-H bending
1250-1020Strong, broadC-N stretching (aliphatic amine) and C-O stretching (acetal)[5][6]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, MS, and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

    • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for direct infusion or LC-MS and typically produces the protonated molecule [M+H]⁺.

    • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

    • Mount the "sandwich" in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

    • Identify and label the wavenumbers of the significant absorption bands.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Liquid Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Chemical Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

Technical Guide: Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4) is a substituted aliphatic amine with potential applications as a chemical intermediate in organic synthesis and pharmaceutical development. I[1]ts structure, featuring a tertiary amine and an acetal functional group, dictates its physicochemical properties, which are critical for its handling, formulation, and development as a potential drug candidate or reagent. This guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for researchers to assess these properties in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 19718-92-4
Molecular Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
Boiling Point 53.5 °C @ 5 Torr
Density 0.892 g/cm³
Refractive Index 1.426

Solubility Profile

The solubility of a close structural analog, N,N-dimethylbutylamine (CAS 927-62-8), can provide an estimate of the behavior of the hydrocarbon portion of the molecule.

Table 3.1: Solubility Data for the Structural Analog N,N-Dimethylbutylamine

SolventSolubilityTemperature (°C)Source
Water3.4 g/100 mL20
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified

It is anticipated that this compound will be soluble in a range of organic solvents. I[2]ts solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of an ammonium salt.

[3]#### 3.1 Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is a well-established technique for measuring equilibrium solubility.

[4]Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent in which it is freely soluble.

  • Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in the test solvent based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Seal and incubate with shaking A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the tertiary amine and the acetal.

  • Acetal Group: Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the formation of butyraldehyde, methanol, and the corresponding amine. *[5] Tertiary Amine Group: Tertiary amines can be prone to oxidation, which could result in the formation of an N-oxide.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. T[6][7]hese studies involve exposing the compound to a variety of stress conditions as mandated by regulatory guidelines such as ICH Q1A.

[8][6]#### 4.1 Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). N[6]eutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. N[6]eutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period. 5[6]. Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) in an oven. 6[9]. Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. 7[7][9]. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation. T[8]he goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

[7]

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F HPLC-UV/MS Analysis A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (UV/Vis light) E->F G Identify Degradation Products F->G H Develop Stability-Indicating Method G->H Compound This compound Stock Solution Compound->A Compound->B Compound->C Compound->D Compound->E

Forced Degradation Study Workflow

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for researchers to evaluate these critical parameters. By leveraging data from structural analogs and employing standardized experimental protocols, scientists can generate the necessary data to support the development of this compound in their research and development activities. The provided methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

References

An In-depth Technical Guide to CAS Number 19718-92-4: 4,4-Dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 19718-92-4, identified as 4,4-dimethoxy-N,N-dimethylbutan-1-amine. This document collates critical information on its chemical properties, safety data, and significant applications in organic synthesis, particularly in the pharmaceutical industry. Detailed experimental protocols for its synthesis and its utilization in the preparation of a key therapeutic agent are also presented.

Chemical Information and Properties

This compound is a versatile organic intermediate. It is also known by several synonyms, including 4-(N,N-Dimethylamino)butanal dimethyl acetal.[1][2] This compound is a colorless to pale yellow liquid under standard conditions.[3] Its molecular structure consists of a butylamine backbone with two methoxy groups attached to the fourth carbon and a dimethylamino group at the terminal nitrogen. This structure imparts both basicity, due to the dimethylamino group, and solubility in organic solvents.[3]

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 19718-92-4[1][2]
Molecular Formula C₈H₁₉NO₂[1]
Molecular Weight 161.24 g/mol [1]
IUPAC Name This compound[2]
Synonyms 4-(N,N-Dimethylamino)butanal dimethyl acetal, (4,4-Dimethoxy-butyl)-dimethyl-amine[1][3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 54 °C[2]
Density ~0.9 g/cm³[4]
Purity Typically ≥95% - 98%[5][6]
Storage Temperature 2-8°C, under an inert atmosphere[6]
InChI Key WDZKKBDOGYBYBG-UHFFFAOYSA-N[1]
SMILES CN(C)CCCC(OC)OC[1]

Safety Data

Handling this compound requires adherence to standard laboratory safety protocols. The compound is classified as causing skin and serious eye irritation.[7]

Table 2: GHS Hazard and Precautionary Statements
CategoryStatementReference(s)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[7]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.[7]

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse immediately with plenty of water. For skin contact, wash off with soap and plenty of water.[8]

Applications in Organic Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of various pharmaceutical compounds.[9] Notably, it is a crucial building block for the production of triptan-class drugs, which are used in the treatment of migraines.[4]

Specifically, it is a reactant in the Fischer indole synthesis of Rizatriptan, a selective 5-HT1D receptor agonist.[4][10] Its structure provides the necessary side chain for the final tryptamine scaffold of Rizatriptan. The compound is also used in the synthesis of other triptans like Sumatriptan and Zolmitriptan, as well as in the preparation of hallucinogenic tryptamines for research purposes.[1][11]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 4-chlorobutanal dimethyl acetal with dimethylamine.[1]

Materials:

  • 4-Chlorobutanal dimethyl acetal

  • Aqueous dimethylamine solution

  • Methylene chloride (DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine solution (200 mL).

  • Stir the solution at ambient temperature for 15 minutes.

  • Heat the reaction mixture to 50 °C and continue stirring for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with methylene chloride (2 x 250 mL).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the resulting residue by vacuum distillation to yield this compound as a colorless liquid.

Synthesis of Rizatriptan via Fischer Indole Synthesis

This protocol describes the reaction of a hydrazine derivative with this compound.[12]

Materials:

  • 1-(4-Hydrazinophenyl)methyl-1,2,4-triazole hydrochloride

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

  • Aqueous ammonia solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride in a mixture of concentrated HCl and water.

  • Add this compound to the suspension at 20-25 °C and stir for 60 minutes.

  • Heat the reaction mixture to 70-75 °C and maintain this temperature for 60 minutes.

  • Cool the mixture to 30 °C and adjust the pH to 6.0-6.5 with an aqueous ammonia solution.

  • Extract the aqueous layer with ethyl acetate.

  • Separate the aqueous layer and further adjust the pH to 10-11 with aqueous ammonia.

  • Extract the basic aqueous layer with ethyl acetate.

  • Combine all organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rizatriptan.

  • Further purification can be achieved by column chromatography or crystallization.

Mandatory Visualizations

Synthesis_of_Target_Compound cluster_reactants Reactants cluster_product Product 4-Chlorobutanal_dimethyl_acetal 4-Chlorobutanal dimethyl acetal Reaction Nucleophilic Substitution 4-Chlorobutanal_dimethyl_acetal->Reaction Dimethylamine Dimethylamine (aqueous solution) Dimethylamine->Reaction Target_Compound This compound (CAS: 19718-92-4) Reaction->Target_Compound

Synthesis of this compound.

Rizatriptan_Synthesis_Workflow cluster_reactants Reactants cluster_product Product Hydrazine_Derivative 1-(4-Hydrazinophenyl)methyl- 1,2,4-triazole HCl Fischer_Indole_Synthesis Fischer Indole Synthesis Hydrazine_Derivative->Fischer_Indole_Synthesis Target_Compound This compound Target_Compound->Fischer_Indole_Synthesis Rizatriptan Rizatriptan Fischer_Indole_Synthesis->Rizatriptan

Workflow for the Synthesis of Rizatriptan.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature regarding the specific biological activity or interaction of this compound with signaling pathways. Its primary significance lies in its role as a synthetic precursor to pharmacologically active molecules.[3] The biological effects of the compounds synthesized from it, such as Rizatriptan's agonistic activity at 5-HT1D receptors, are well-established.[10] However, toxicological and pharmacological studies on the intermediate itself are not extensively reported. Based on its structure, it is suggested that it may have potential biological activities, but this requires empirical validation.[3]

Conclusion

This compound (CAS 19718-92-4) is a chemical intermediate of high importance in the pharmaceutical industry, particularly for the synthesis of anti-migraine medications. This guide has provided a detailed summary of its chemical properties, safety information, and key synthetic applications, along with practical experimental protocols. The provided visualizations illustrate its central role in multi-step synthetic processes. Further research into the direct biological effects and toxicological profile of this compound would be beneficial for a more complete understanding of its properties.

References

The Versatile Role of 4,4-Dimethoxy-N,N-dimethylbutan-1-amine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxy-N,N-dimethylbutan-1-amine, a key organic intermediate, plays a crucial role in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its pivotal role as a building block in the construction of heterocyclic frameworks. The information presented herein is intended to support researchers and professionals in drug development and organic synthesis in leveraging the synthetic potential of this versatile compound.

Core Properties

This compound, also known by its CAS number 19718-92-4, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
Boiling Point 189.2 °C[2]
Density ~0.9 g/cm³[2]
Purity ≥98.0%[3][2]
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the reaction of 4-dimethylaminobutyraldehyde dimethylacetal with methylamine in the presence of a suitable catalyst, such as boron trifluoride or a sulfonic acid.[4]

A general synthetic workflow can be visualized as follows:

G cluster_synthesis Synthesis of this compound 4-Dimethylaminobutyraldehyde_dimethylacetal 4-Dimethylaminobutyraldehyde dimethylacetal Product This compound 4-Dimethylaminobutyraldehyde_dimethylacetal->Product + Methylamine Methylamine Methylamine->Product + Catalyst Catalyst (e.g., Boron trifluoride) Catalyst->Product catalysis

Caption: General synthesis pathway for this compound.

Application in Pharmaceutical Synthesis: The Case of Rizatriptan

A primary and well-documented application of this compound is as a key intermediate in the synthesis of Rizatriptan, a medication used for the treatment of migraines.[3][2] The synthesis involves a Fischer indole synthesis reaction, a classic method for constructing the indole ring system.

The Fischer Indole Synthesis of Rizatriptan

In this reaction, this compound reacts with an arylhydrazine derivative, specifically 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine, to form the indole core of Rizatriptan.[4]

The overall transformation can be depicted as follows:

G cluster_rizatriptan_synthesis Rizatriptan Synthesis via Fischer Indole Reaction Hydrazine_derivative 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine Rizatriptan Rizatriptan Hydrazine_derivative->Rizatriptan + Amine_acetal This compound Amine_acetal->Rizatriptan + Acid_catalyst HCl (aq) Acid_catalyst->Rizatriptan heat (60-70°C)

Caption: Key reactants in the Fischer indole synthesis of Rizatriptan.

Experimental Protocol for Rizatriptan Synthesis

The following experimental protocol is derived from patent literature and outlines the key steps in the Fischer indole synthesis of Rizatriptan.

Materials:

  • 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester

  • This compound

  • Tetrahydrofuran (THF)

  • 4 mol/L Hydrochloric acid in Dioxane

  • 2 mol/L aqueous Hydrochloric acid

Procedure:

  • Dissolve 1.3 g (4.5 mmol) of 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester in 10 mL of tetrahydrofuran.

  • Add 4.5 mL of 4 mol/L hydrochloric acid in dioxane solution and react at room temperature for 5 hours to deprotect the hydrazine.

  • Filter the resulting solid.

  • Dissolve the obtained solid and 724 mg (4.5 mmol) of this compound in 5 mL of 2 mol/L aqueous hydrochloric acid.[4]

  • Heat the reaction mixture to 70°C for 3 hours to facilitate the Fischer indole synthesis.[4]

  • Upon completion, the reaction yields the Rizatriptan compound.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester~289.351.34.5
This compound161.240.7244.5
Reaction ConditionValue
Temperature 70 °C
Reaction Time 3 hours
Catalyst Hydrochloric Acid
Mechanism of the Fischer Indole Synthesis in Rizatriptan Formation

The Fischer indole synthesis proceeds through a series of well-established steps. In the context of Rizatriptan synthesis, the mechanism can be illustrated as follows:

  • Hydrazone Formation: The arylhydrazine reacts with the aldehyde, which is generated in situ from the acetal this compound under acidic conditions, to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: The enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement).

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine, leading to a cyclic intermediate.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable indole ring.

G cluster_mechanism Fischer Indole Synthesis Mechanism Start Arylhydrazine + Aldehyde (from acetal) Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Aromatization Rearomatization Rearrangement->Aromatization Cyclization Intramolecular Cyclization Aromatization->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Indole Indole Ring (Rizatriptan core) Elimination->Indole

Caption: Stepwise mechanism of the Fischer indole synthesis.

Conclusion

This compound stands out as a critical building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant indole-containing molecules. Its application in the synthesis of Rizatriptan via the Fischer indole synthesis highlights its utility in forming complex heterocyclic systems. The detailed experimental protocol and mechanistic understanding provided in this guide offer valuable insights for researchers and professionals aiming to utilize this versatile reagent in their synthetic endeavors. The continued exploration of its reactivity is poised to unlock new avenues for the efficient synthesis of novel chemical entities.

References

An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-dimethoxy-N,N-dimethylbutan-1-amine, with the CAS number 19718-92-4, is a key organic intermediate primarily utilized in the synthesis of pharmaceuticals. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and available safety and toxicological data. Notably, while this compound is a crucial building block in the production of the anti-migraine drug Rizatriptan, direct research into its own biological activity and pharmacological profile is limited. This document consolidates the existing knowledge to support further research and development activities.

Chemical and Physical Properties

This compound, also known as 4-(Dimethylamino)butyraldehyde dimethyl acetal, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 19718-92-4[2]
Molecular Formula C8H19NO2[2]
Molecular Weight 161.24 g/mol [2]
Boiling Point 189.2 °C[3]
Density ~0.9 g/cm³[3]
Appearance Colorless transparent liquid[3]
Purity (Assay) ≥98.0%[3]
InChI InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3[2]
InChIKey WDZKKBDOGYBYBG-UHFFFAOYSA-N[2]
SMILES CN(C)CCCC(OC)OC[2]

Synthesis of this compound

Several synthetic routes for this compound have been documented, primarily in the context of pharmaceutical manufacturing. The following sections detail the most common experimental protocols.

Synthesis via Grignard Reaction

A prevalent method involves the use of a Grignard reagent.[4] This process is outlined in the workflow below.

Synthesis_Workflow_Grignard cluster_reactants Reactants cluster_process Process cluster_product Product 3_dimethylamino_propyl_chloride 3-(N,N-dimethylamino)propyl chloride grignard_formation Grignard Reagent Formation 3_dimethylamino_propyl_chloride->grignard_formation magnesium Magnesium magnesium->grignard_formation trimethyl_orthoformate Trimethyl orthoformate reaction Reaction trimethyl_orthoformate->reaction grignard_formation->reaction Grignard Reagent workup Workup & Purification reaction->workup product This compound workup->product

Caption: Grignard reaction workflow for the synthesis of this compound.

Experimental Protocol:

  • Grignard Reagent Formation: To a suspension of magnesium turnings in an appropriate solvent (e.g., THF or benzene), a solution of 3-(N,N-dimethylamino)propyl chloride in the same solvent is added.[4] The reaction is initiated, often with a small crystal of iodine, and maintained at reflux to form the Grignard reagent.[4]

  • Reaction with Orthoformate: The prepared Grignard reagent is then reacted with trimethyl orthoformate.[4]

  • Workup and Purification: The reaction mixture is cooled and filtered.[4] The filtrate is then subjected to distillation under reduced pressure to isolate the final product, this compound, as a colorless liquid.[4]

Three-Step Synthesis from 4-chloro-1-butanol

An alternative synthesis route starts from 4-chloro-1-butanol and proceeds through oxidation, acetalization, and amination steps.

Synthesis_Workflow_Three_Step start 4-chloro-1-butanol oxidation Oxidation start->oxidation e.g., NaOCl, TEMPO acetalization Acetalization oxidation->acetalization 4-chlorobutyraldehyde amination Amination acetalization->amination 4-chlorobutanal dimethyl acetal product This compound amination->product Dimethylamine

Caption: Three-step synthesis of this compound from 4-chloro-1-butanol.

Experimental Protocol:

  • Oxidation: 4-chloro-1-butanol is oxidized to 4-chlorobutyraldehyde. This can be achieved using reagents such as sodium hypochlorite in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

  • Acetalization: The resulting 4-chlorobutyraldehyde is then acetalized with methanol under acidic conditions to yield 4-chlorobutanal dimethyl acetal.

  • Amination: Finally, 4-chlorobutanal dimethyl acetal is reacted with an aqueous solution of dimethylamine. The reaction mixture is heated, and after cooling, the product is extracted with an organic solvent, washed, and purified by distillation to give this compound.

Biological Activity and Applications

The primary documented application of this compound is as a crucial intermediate in the synthesis of the anti-migraine drug Rizatriptan.[3] Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist.

There is a significant lack of publicly available research on the specific biological activities, pharmacology, and toxicology of this compound itself. Its role appears to be confined to that of a synthetic building block, and as such, it is not intended for direct biological or therapeutic use. A Material Safety Data Sheet indicates that the product is not bioactive and is intended for research and development purposes only.

The closely related compound, 4,4-diethoxy-N,N-dimethyl-1-butanamine, is also used in the synthesis of other triptan drugs and has been shown to be effective against 5-HT1 receptors.[5] However, it is important to note that this activity is associated with the final drug molecule and not the intermediate itself.

Safety and Toxicology

Available safety data for this compound indicates that it is a chemical irritant.

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a well-characterized organic intermediate with established synthetic routes and physical properties. Its significance lies in its role as a key precursor in the manufacture of Rizatriptan. While its chemical aspects are well-documented, there is a clear gap in the literature regarding its own biological effects. Future research could explore the potential for any intrinsic pharmacological or toxicological properties of this molecule, although its primary utility is likely to remain in the realm of synthetic chemistry for the foreseeable future. Professionals working with this compound should adhere to the available safety guidelines to minimize exposure and ensure safe handling.

References

The Synthetic Heart of Modern Therapeutics: An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). 4,4-dimethoxy-N,N-dimethylbutan-1-amine, a versatile building block, has emerged as a crucial component in the synthesis of several key therapeutic agents. This technical guide provides a comprehensive overview of its applications in medicinal chemistry, with a focus on its role in the synthesis of important drugs, detailed experimental protocols, and its physicochemical properties. While direct biological activity of this compound is not extensively documented, its significance lies in its ability to readily form core structural motifs in complex APIs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValue
CAS Number 19718-92-4
Molecular Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
Appearance Colorless to yellow liquid[1]
Boiling Point 160-162 °C[1]
Solubility Soluble in water, ethanol, and ether[1]
Stability Stable under normal conditions; may decompose if exposed to heat, light, or air. Sensitive to oxidation.[1]

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals, including antimigraine agents, antihistamines, and antiarrhythmics.[1] Its primary utility is in the construction of heterocyclic ring systems, a common feature in many drug molecules.

The Triptan Class of Antimigraine Drugs

This intermediate is notably employed in the synthesis of triptans, a class of drugs used to treat migraine and cluster headaches. Specifically, it is a precursor in the production of Zolmitriptan and Sumatriptan.

A cost-effective and large-scale synthesis of Zolmitriptan involves the Fischer indole synthesis, where this compound is reacted with a hydrazine salt to form the core indole structure of the drug.[2]

Experimental Protocol: Synthesis of Zolmitriptan

The synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)-l,3-oxazolidine-2-one involves a two-step, one-pot reaction:

  • Formation of the Hydrazine Salt: (S)-4-(4-aminobenzyl)-l,3-oxazolidine-2-one is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This is then reduced in situ with stannous chloride to afford the corresponding hydrazine hydrochloride salt.[2]

  • Fischer Indole Synthesis: The hydrazine hydrochloride salt is then refluxed with this compound. The reaction is carried out at a pH of 1.7-1.85, which is crucial for high yields. The mixture is heated to 96-103°C for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

Zolmitriptan_Synthesis cluster_step1 Step 1: Hydrazine Salt Formation cluster_step2 Step 2: Fischer Indole Synthesis amine (S)-4-(4-aminobenzyl)-l,3-oxazolidine-2-one diazonium Diazonium Salt amine->diazonium NaNO₂, HCl hydrazine Hydrazine Hydrochloride Salt diazonium->hydrazine SnCl₂ zolmitriptan Zolmitriptan hydrazine->zolmitriptan Reflux, pH 1.7-1.85 intermediate 4,4-dimethoxy-N,N- dimethylbutan-1-amine intermediate->zolmitriptan

Zolmitriptan Synthesis Workflow

The synthesis of Sumatriptan also utilizes a Fischer indole cyclization. 4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine to form an intermediate which is then cyclized to produce Sumatriptan.

Experimental Protocol: Synthesis of Sumatriptan

A method for the preparation of Sumatriptan is described in a Korean patent:

  • 4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in a 2N hydrochloric acid solution.

  • This reaction forms 4-[2-[4-(dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide.

  • This intermediate is then reacted with a polyphosphate ester in a chloroform solvent to yield Sumatriptan.

Sumatriptan_Synthesis hydrazine_sum 4-hydrazino-N-methyl-benzene methanesulfonamide HCl hydrazone Hydrazone Intermediate hydrazine_sum->hydrazone 2N HCl intermediate_amine 4,4-dimethoxy-N,N- dimethylbutan-1-amine intermediate_amine->hydrazone sumatriptan Sumatriptan hydrazone->sumatriptan Polyphosphate ester, Chloroform

Sumatriptan Synthesis Workflow
Other Pharmaceutical Applications

This compound has also been identified as an intermediate in the synthesis of the second-generation antihistamine Fexofenadine and the antiarrhythmic drug Dronedarone .[1] While its precise role and the detailed experimental protocols for these syntheses are not as readily available in public literature, its inclusion underscores its versatility as a synthetic building block.

Role as a Versatile Chemical Intermediate in Drug Development

The utility of this compound is a prime example of the importance of key intermediates in the drug development pipeline. The following workflow illustrates the general role of such a compound.

Drug_Development_Workflow start Identification of a Versatile Chemical Intermediate (e.g., 4,4-dimethoxy-N,N- dimethylbutan-1-amine) synthesis Development of Synthetic Routes to Core Scaffolds start->synthesis diversification Scaffold Diversification (Lead Generation) synthesis->diversification optimization Lead Optimization (SAR Studies) diversification->optimization api API Candidate Selection and Scale-up optimization->api

References

An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4), a key intermediate in the synthesis of various pharmaceuticals, most notably tryptamine-based drugs. This document covers the historical context of its development, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and its primary applications in medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic routes for tryptamines and their derivatives. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its emergence as a valuable synthetic building block can be traced through various patents and publications focused on the synthesis of pharmaceutically active tryptamines.

Initially, synthetic chemists explored various pathways to construct the tryptamine scaffold. An early related synthesis was reported by Keglevic in 1964 for the diethyl acetal analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, starting from 4-aminobutyraldehyde diethyl acetal.[1][2] Over time, the dimethoxy variant gained prominence, particularly as an intermediate for antimigraine drugs such as Rizatriptan.[3]

Patents filed in the early 2000s detail various synthetic strategies for producing 4-(N,N-disubstitutedamino) butyraldehyde acetals, highlighting the industrial importance of these compounds.[1] For instance, a 2003 patent describes an improved process involving the reaction of a 3-(N,N-disubstitutedamino)propyl halide with magnesium to form a Grignard reagent, which is then reacted with a trisubstituted orthoformate.[1] A Chinese patent provides a review of several synthetic routes, including one starting from 1,4-butanediol and another from formyl cyclopropane, and proposes a new, more efficient process starting from 4-chloro-1-butanol.[3] These developments underscore a continuous effort to optimize the synthesis of this compound for large-scale pharmaceutical production, emphasizing cost-effectiveness and high purity.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 19718-92-4
Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 189.2 °C
Density ~0.9 g/cm³
Refractive Index 1.4200-1.4240

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

Spectroscopic DataValues
¹H NMR (CDCl₃, 200 MHz) δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H)
IR (cm⁻¹) 2945 (-CH₂-), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-)
Mass (m/z) 162.5 (M+1)

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-Chlorobutanal Dimethyl Acetal

This method involves the direct amination of a chlorinated precursor.

Materials:

  • 4-Chlorobutanal dimethyl acetal

  • Aqueous dimethylamine solution (e.g., 40%)

  • Methylene chloride

  • 5% Sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine solution (200 mL).

  • Stir the solution for 15 minutes at ambient temperature.

  • Warm the reaction mixture to 50°C and stir for 3 hours.

  • After cooling to room temperature, extract the product with methylene chloride (2 x 250 mL).

  • Wash the combined organic layers with 5% NaHCO₃ solution (2 x 100 mL) and brine solution (2 x 100 mL).

  • Evaporate the organic layer and distill the residue to afford this compound.

Three-Step Synthesis from 4-Chloro-1-butanol

This process involves oxidation, acetalization, and aminolysis.

Step 1: Oxidation of 4-Chloro-1-butanol

  • This step is typically carried out using an oxidizing agent like sodium hypochlorite with a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Step 2: Acetalization of 4-Chlorobutyraldehyde

  • The crude 4-chlorobutyraldehyde from the previous step is reacted with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form 4-chlorobutanal dimethyl acetal.

Step 3: Aminolysis of 4-Chlorobutanal Dimethyl Acetal

  • The resulting 4-chlorobutanal dimethyl acetal is then reacted with an aqueous solution of dimethylamine to yield the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of tryptamines. Its structure provides the necessary four-carbon chain with a protected aldehyde and a dimethylamino group, which is ideal for constructing the tryptamine core through Fischer indole synthesis.

A notable example of its use is in the synthesis of Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine.[3] The this compound is reacted with a substituted phenylhydrazine to form the indole ring system of the drug.

Visualized Experimental Workflow

The following diagram illustrates a typical synthetic workflow for this compound starting from 4-chloro-1-butanol.

Synthesis_Workflow 4-Chloro-1-butanol 4-Chloro-1-butanol Oxidation Oxidation 4-Chloro-1-butanol->Oxidation NaOCl, TEMPO 4-Chlorobutyraldehyde 4-Chlorobutyraldehyde Oxidation->4-Chlorobutyraldehyde Acetalization Acetalization 4-Chlorobutyraldehyde->Acetalization Methanol, H₂SO₄ 4-Chlorobutanal_dimethyl_acetal 4-Chlorobutanal dimethyl acetal Acetalization->4-Chlorobutanal_dimethyl_acetal Aminolysis Aminolysis 4-Chlorobutanal_dimethyl_acetal->Aminolysis Dimethylamine (aq) Final_Product 4,4-dimethoxy-N,N- dimethylbutan-1-amine Aminolysis->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. While its precise origin is not documented in a single landmark publication, its development has been driven by the need for efficient and scalable routes to tryptamine-based drugs. The synthetic methods outlined in this guide, along with the comprehensive data provided, offer valuable resources for researchers and professionals in the field of drug development. Further research into more sustainable and atom-economical synthetic routes for this key intermediate will continue to be an area of interest.

References

Methodological & Application

Application of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Mass Spectrometry: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is a notable absence of documented applications of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in mass spectrometry within scientific literature. This document, therefore, presents a hypothetical exploration of its potential utility as a derivatizing agent. Based on its chemical structure, which features a tertiary amine and a latent aldehyde functionality (as an acetal), we propose a novel application for the derivatization of primary and secondary amines, as well as a method for its own quantification. This application note provides a theoretical framework, including a hypothetical experimental protocol and data presentation, to guide future research into the capabilities of this compound in mass spectrometric analysis.

Introduction

Derivatization is a critical technique in mass spectrometry for the analysis of compounds that exhibit poor ionization efficiency or chromatographic retention.[1][2] By chemically modifying an analyte, its physicochemical properties can be altered to enhance its detectability.[1] Common targets for derivatization include functional groups like amines, carbonyls (aldehydes and ketones), and hydroxyls.[3][4][5] Reagents such as 2,4-dinitrophenylhydrazine (DNPH) for carbonyls and dansyl chloride for amines are widely used for this purpose.[6][7]

This compound possesses two key functional groups of interest for mass spectrometry: a tertiary amine which can be readily protonated, and a dimethoxy group, which is an acetal. Acetals are protecting groups for aldehydes and can be hydrolyzed under acidic conditions to reveal the aldehyde.[8] This dual functionality suggests a potential application as a derivatizing agent. The tertiary amine provides a site for efficient ionization in electrospray ionization (ESI) mass spectrometry, while the aldehyde, once deprotected, can react with primary and secondary amines to form Schiff bases.

This document outlines a hypothetical application of this compound as a derivatizing agent for the analysis of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS).

Proposed Signaling Pathway and Derivatization Chemistry

The proposed derivatization scheme involves a two-step process. First, the acetal of this compound is hydrolyzed to yield 4-(dimethylamino)butanal. This aldehyde then reacts with a target primary or secondary amine to form a protonated Schiff base, which can be readily detected by mass spectrometry.

derivatization_pathway reagent This compound hydrolysis Acid Hydrolysis (e.g., HCl) reagent->hydrolysis Step 1 aldehyde 4-(dimethylamino)butanal hydrolysis->aldehyde schiff_base Protonated Schiff Base (Detectable by MS) aldehyde->schiff_base Step 2: Derivatization target_amine Primary/Secondary Amine (Analyte) target_amine->schiff_base

Caption: Proposed derivatization pathway of an analyte with this compound.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the derivatization and analysis of a sample containing primary or secondary amines using this compound.

experimental_workflow sample Sample containing primary/secondary amines hydrolysis 1. Hydrolyze Derivatizing Agent: Add this compound and acidic catalyst (e.g., HCl) sample->hydrolysis derivatization 2. Derivatization Reaction: Incubate at controlled temperature (e.g., 60°C) hydrolysis->derivatization quenching 3. Quench Reaction: (Optional) Add quenching agent derivatization->quenching lcms 4. LC-MS Analysis: Inject derivatized sample quenching->lcms data_analysis 5. Data Analysis: Quantify derivatized amines lcms->data_analysis

Caption: Hypothetical experimental workflow for amine derivatization and LC-MS analysis.

Hypothetical Experimental Protocol

Objective: To quantify the concentration of a model primary amine (e.g., aniline) in a sample using this compound as a derivatizing agent followed by LC-MS analysis.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Heater block

  • Vortex mixer

  • LC-MS system (e.g., with ESI source)

Procedure:

  • Preparation of Derivatizing Reagent:

    • Prepare a 10 mg/mL solution of this compound in methanol.

    • To 1 mL of this solution, add 10 µL of 1 M HCl to catalyze the hydrolysis of the acetal to the aldehyde.

    • Incubate the solution at 60°C for 30 minutes to ensure complete hydrolysis.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of aniline in methanol (1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare the unknown sample by diluting it in methanol to an expected concentration within the calibration range.

  • Derivatization Reaction:

    • To 100 µL of each standard and sample in a microcentrifuge tube, add 50 µL of the prepared derivatizing reagent.

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 1 hour to allow for the Schiff base formation.

    • After incubation, allow the tubes to cool to room temperature.

    • (Optional) Add a quenching reagent if necessary to stop the reaction.

    • Centrifuge the tubes to pellet any precipitate.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.

    • LC Conditions (Hypothetical):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

    • MS Conditions (Hypothetical):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Monitor the protonated molecular ion of the derivatized aniline.

Hypothetical Quantitative Data

The following table presents hypothetical data from the LC-MS analysis of the derivatized aniline standards.

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)
0.11,500
114,800
10152,000
1001,490,000
100015,100,000

A calibration curve would be generated by plotting the peak area against the concentration of the standards. The concentration of the unknown sample can then be determined from this curve.

Conclusion and Future Directions

While there is no existing literature on the application of this compound in mass spectrometry, its chemical structure suggests a plausible role as a derivatizing agent for primary and secondary amines. The proposed workflow and protocol provide a starting point for researchers to investigate this potential application. Future studies should focus on optimizing the derivatization reaction conditions (e.g., temperature, time, pH), evaluating the stability of the resulting Schiff base, and assessing the method's performance in terms of linearity, sensitivity, and selectivity for a range of amine-containing analytes. Additionally, the fragmentation pattern of the derivatized analytes should be studied to develop robust MRM methods for quantitative analysis in complex matrices.

References

Application Notes and Protocols for Reactions Involving 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine and its diethoxy analogue are versatile intermediates in organic synthesis, particularly valued in the pharmaceutical industry. Their primary application lies in the construction of indole ring systems, a core scaffold in numerous biologically active molecules. This document provides detailed protocols and application notes for the use of this compound in the synthesis of triptans, a class of drugs used for the treatment of migraine headaches. Triptans are selective 5-HT1B/1D receptor agonists, and their synthesis often involves the Fischer indole synthesis as a key step.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the closely related 4,4-diethoxy-N,N-dimethyl-1-butanamine is presented below. These properties are crucial for reaction setup, solvent selection, and purification procedures.

PropertyValueReference
Molecular FormulaC10H23NO2[1][3]
Molecular Weight189.30 g/mol [1][3]
AppearanceColorless to light yellow liquid[4]
Boiling Point230.7 °C
Density0.844 g/mL at 25 °C[3]
Refractive Indexn20/D 1.421[3]
Flash Point62.6 °C
Storage2-8°C, in a well-closed container

Core Application: Fischer Indole Synthesis of Triptans

The most prominent application of this compound is its role as a key building block in the Fischer indole synthesis of various triptan-based drugs, such as Zolmitriptan and Sumatriptan.[5] In this reaction, the acetal functionality of this compound serves as a masked aldehyde. Under acidic conditions, it hydrolyzes in situ to form 4-(dimethylamino)butanal, which then reacts with an arylhydrazine to form a hydrazone. This intermediate, without isolation, undergoes a[6]-sigmatropic rearrangement followed by elimination of ammonia to yield the final indole ring structure.[7]

Experimental Workflow: Synthesis of a Triptan Precursor

The following diagram illustrates the general workflow for the synthesis of a triptan precursor using this compound in a Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product Arylhydrazine Arylhydrazine Derivative Reaction_Vessel Reaction Vessel (Acidic Conditions, Heat) Arylhydrazine->Reaction_Vessel Amine_Acetal This compound Amine_Acetal->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Reaction Mixture Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Triptan_Precursor Triptan Precursor Purification->Triptan_Precursor

Caption: General workflow for the one-pot Fischer indole synthesis of a triptan precursor.

Experimental Protocol: Synthesis of Zolmitriptan

This protocol is a representative example of the Fischer indole synthesis using 4,4-diethoxy-N,N-dimethylbutan-1-amine (a close analogue of the dimethoxy compound) for the preparation of Zolmitriptan. The procedure is adapted from published methodologies.[5]

Materials:

  • (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride

  • 4,4-diethoxy-N,N-dimethylbutan-1-amine

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (50%)

  • Deionized Water

  • Isopropyl Alcohol

  • n-Heptane

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, suspend (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (1 equivalent) in deionized water.

  • Acidification: Add concentrated hydrochloric acid to the suspension.

  • Addition of Amine Acetal: To the acidic reaction mixture, add 4,4-diethoxy-N,N-dimethylbutan-1-amine (approximately 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 95-105 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the mixture to approximately 1.7-1.85 with a 50% sodium hydroxide solution.

    • Upon completion of the reaction as monitored by chromatography, proceed with product isolation.

  • Purification:

    • The crude Zolmitriptan can be purified by recrystallization from a mixture of isopropyl alcohol and n-heptane to yield the pure product.

Quantitative Data:

The yield and purity of the final product are highly dependent on the precise reaction conditions, particularly the pH during the cyclization step.

ParameterValueReference
Zolmitriptan Synthesis
Reactant 1(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one HCl[5]
Reactant 24,4-diethoxy-N,N-dimethylbutan-1-amine[5]
SolventWater, Hydrochloric Acid[5]
TemperatureReflux (96-103 °C)[5]
Reaction Time3-4 hours[5]
Overall Yield~60%[5]
Purity (by HPLC)>99%[5]
Sumatriptan Synthesis
Reactant 14-hydrazino-N-methyl-benzene methanesulfonamide HCl
Reactant 24,4-dimethoxy-N,N-dimethylbutanamine
Solvent2N Hydrochloric Acid
Yield29.8%

Signaling Pathway of Triptans (5-HT1D Receptor Agonists)

Triptans, synthesized using this compound, exert their therapeutic effect by acting as agonists for the 5-HT1D (and 5-HT1B) serotonin receptors.[1][8] Activation of these G protein-coupled receptors (GPCRs) is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.[8]

The following diagram illustrates the simplified signaling pathway initiated by a triptan binding to the 5-HT1D receptor.

Caption: Simplified 5-HT1D receptor signaling pathway upon activation by a triptan.

Conclusion

This compound is a crucial chemical intermediate, particularly for the synthesis of indole-containing pharmaceuticals like triptans. The Fischer indole synthesis provides a direct route to these complex molecules, and a thorough understanding of the reaction conditions is essential for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Role of 4,4-Dimethoxy-N,N-dimethylbutan-1-amine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxy-N,N-dimethylbutan-1-amine and its analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, are versatile building blocks in the synthesis of a variety of pharmaceutical intermediates. Their unique structures, featuring a protected aldehyde (as a dimethyl or diethyl acetal) and a tertiary amine, make them valuable precursors for constructing complex heterocyclic scaffolds found in numerous active pharmaceutical ingredients (APIs). These intermediates are particularly crucial in the production of anti-migraine agents, such as triptans, and have been noted in the context of antihistamines and antiarrhythmics. This document provides detailed application notes, experimental protocols for key syntheses, and visual representations of relevant biological pathways.

Application Notes

The primary application of this compound and its diethoxy counterpart is in the Fischer indole synthesis to produce tryptamine derivatives. The acetal group serves as a stable precursor to an aldehyde, which is necessary for the cyclization reaction with a phenylhydrazine derivative to form the indole ring system. The dimethylaminoethyl side chain is a common feature in many neurologically active drugs.

Key Therapeutic Areas:

  • Anti-Migraine Drugs (Triptans): This is the most well-documented application. The synthesis of potent 5-HT1B/1D receptor agonists like Zolmitriptan and Rizatriptan heavily relies on the condensation of a substituted phenylhydrazine with 4,4-di(m)ethoxy-N,N-dimethylbutan-1-amine to form the core tryptamine structure.

  • Antihistamines: While less documented with specific protocols, this amine is mentioned as a potential intermediate in the synthesis of antihistamines like Fexofenadine.[1] The butyraldehyde dimethyl acetal moiety can be a synthon for introducing a four-carbon chain common in some antihistamine structures.

  • Antiarrhythmics and Antipsychotics: The compound is also cited as a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone and certain antipsychotics, highlighting its versatility in building diverse pharmacophores.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key pharmaceutical intermediates using this compound or its diethoxy analogue are presented below.

Synthesis of Zolmitriptan Intermediate

Zolmitriptan is synthesized via a Fischer indole synthesis involving the condensation of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride with 4,4-diethoxy-N,N-dimethylbutylamine.

Protocol:

  • To a solution of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (100 g) in water (650 ml), add concentrated hydrochloric acid (200 ml).

  • To this mixture, add N,N-dimethylamino butyraldehyde diethyl acetal (95 g).

  • Heat the reaction mixture. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, adjust the pH of the mixture to between 8 and 12 with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Concentrate the organic extracts to yield the crude Zolmitriptan base.

  • The crude product can be further purified by crystallization from a suitable solvent system (e.g., isopropanol) to yield pure Zolmitriptan.

Synthesis of Rizatriptan Intermediate

The synthesis of Rizatriptan involves the condensation of 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride with 4-(Dimethylamino)butanal diethylacetal.

Protocol:

  • Prepare a solution of 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride.

  • Condense the hydrazine derivative with 4-(Dimethylamino)butanal diethylacetal in the presence of an acid catalyst.

  • The reaction is typically carried out in an aqueous acidic medium.

  • After the reaction is complete, the Rizatriptan base is isolated.

  • The crude Rizatriptan can then be converted to its benzoate salt for purification and formulation.

It is important to note that while this compound is mentioned as a potential intermediate for Fexofenadine, Carbinoxamine, and Doxylamine, specific and detailed experimental protocols for these syntheses starting from this particular precursor were not prominently available in the reviewed literature. The established synthetic routes for these pharmaceuticals often utilize different starting materials.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Zolmitriptan, a key application of the title compound.

ParameterValueReference
Starting Material (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochlorideUS Patent 9,006,453 B2
Reagent 4,4-diethoxy-N,N-dimethylbutylamineUS Patent 9,006,453 B2
Solvent Water, Hydrochloric AcidUS Patent 9,006,453 B2
Reaction Temperature Warming/RefluxUS Patent 9,006,453 B2
Typical Yield Not explicitly stated in patent claims, but process is for industrial scaleUS Patent 9,006,453 B2
Purity High purity conforming to regulatory specificationsUS Patent 9,006,453 B2

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the target pharmaceuticals and a general experimental workflow for their synthesis.

experimental_workflow start Starting Materials (e.g., Phenylhydrazine derivative, This compound) reaction Fischer Indole Synthesis (Condensation & Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification final_product Final Pharmaceutical Intermediate purification->final_product zolmitriptan_rizatriptan_pathway cluster_triptans Zolmitriptan & Rizatriptan Signaling Pathway triptan Zolmitriptan / Rizatriptan receptor 5-HT1B/1D Receptors triptan->receptor Agonist vasoconstriction Cranial Vasoconstriction receptor->vasoconstriction neuropeptide_release Inhibition of Vasoactive Neuropeptide Release (e.g., CGRP) receptor->neuropeptide_release trigeminal_inhibition Inhibition of Trigeminal Nerve Activation receptor->trigeminal_inhibition migraine_relief Migraine Relief vasoconstriction->migraine_relief neuropeptide_release->migraine_relief trigeminal_inhibition->migraine_relief fexofenadine_carbinoxamine_doxylamine_pathway cluster_antihistamines Antihistamine Signaling Pathway antihistamine Fexofenadine / Carbinoxamine / Doxylamine h1_receptor Histamine H1 Receptor antihistamine->h1_receptor Antagonist (Blocks) symptom_relief Relief of Allergic Symptoms antihistamine->symptom_relief Leads to allergic_symptoms Allergic Symptoms (e.g., vasodilation, itching, bronchoconstriction) h1_receptor->allergic_symptoms Activates histamine Histamine histamine->h1_receptor Binds to dronedarone_pathway cluster_dronedarone Dronedarone Signaling Pathway dronedarone Dronedarone na_channel Sodium Channels dronedarone->na_channel Blocks k_channel Potassium Channels dronedarone->k_channel Blocks ca_channel Calcium Channels dronedarone->ca_channel Blocks adrenergic_receptor Adrenergic Receptors dronedarone->adrenergic_receptor Antagonizes cardiac_action_potential Cardiac Action Potential na_channel->cardiac_action_potential Modulates k_channel->cardiac_action_potential Modulates ca_channel->cardiac_action_potential Modulates adrenergic_receptor->cardiac_action_potential Modulates arrhythmia_suppression Suppression of Arrhythmias cardiac_action_potential->arrhythmia_suppression

References

Application Notes and Protocols for the Quantification of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine is a tertiary amine that may serve as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly selective technique for the quantification of volatile and semi-volatile compounds.[3] For amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[1][3]

Principle

The analyte is extracted from the sample matrix, derivatized to increase its volatility, and then separated by gas chromatography. The separated analyte is subsequently detected and quantified by a mass spectrometer, which provides high selectivity through mass-to-charge ratio analysis.[3]

Experimental Protocol

1.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., reaction mixture, biological fluid), add a suitable internal standard.

  • Adjust the sample pH to >10 with 1M NaOH to ensure the amine is in its free base form.[3]

  • Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction (steps 3-6) for a second time and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

1.2.2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

1.2.3. GC-MS Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Note: The specific ions to be monitored in SIM mode should be determined by analyzing a standard of the derivatized this compound.

Data Presentation

The following table summarizes the expected performance characteristics of a validated GC-MS method.[1]

ParameterExpected Performance
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Limit of Detection (LOD)~1-5 ng/mL
Limit of Quantification (LOQ)~5-15 ng/mL

Workflow Diagram

GCMS_Workflow Sample Sample containing Analyte Preparation Sample Preparation (Liquid-Liquid Extraction) Sample->Preparation Derivatization Derivatization (Silylation) Preparation->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LCMS_Workflow Sample Sample containing Analyte Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Injection LC-MS/MS Injection Preparation->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes: 4,4-Dimethoxy-N,N-dimethylbutan-1-amine as a Versatile Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxy-N,N-dimethylbutan-1-amine is a valuable synthetic intermediate, prized for its role as a four-carbon building block in the total synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a protected aldehyde (as a dimethyl acetal) and a tertiary amine, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this reagent, with a primary focus on its well-established application in the synthesis of tryptamine derivatives, which are core scaffolds in numerous biologically active compounds.

While much of the detailed experimental literature focuses on the closely related analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, the reactivity of the dimethoxy variant is analogous. The protocols and data presented herein are based on the applications of the diethoxy compound as a representative model, given the scarcity of specific literature for the dimethoxy counterpart. The primary application highlighted is the Fischer indole synthesis for the preparation of N,N-dimethyltryptamines.[1][2]

Core Application: Synthesis of Tryptamines via Fischer Indole Synthesis

The most prominent use of this compound (or its diethoxy analogue) is as a key component in the Fischer indole synthesis to produce various tryptamine derivatives.[1][2] Tryptamines are foundational structures in a multitude of pharmaceuticals, including the triptan class of anti-migraine drugs like Sumatriptan, Rizatriptan, and Zolmitriptan.[2]

The building block serves as a synthetic equivalent of 4-(dimethylamino)butanal. The acetal group acts as a protecting group for the aldehyde functionality, which is unmasked under the acidic conditions of the Fischer indole synthesis to react with an arylhydrazine.

Reaction Pathway

The general pathway for the synthesis of an N,N-dimethyltryptamine using this building block is depicted below. The process begins with the reaction of a substituted phenylhydrazine with this compound under acidic conditions. The in situ generated aldehyde reacts to form a hydrazone, which then undergoes the characteristic[1][1]-sigmatropic rearrangement of the Fischer indole synthesis to yield the final tryptamine product.

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Hydrazone Formation (in situ aldehyde generation) A->C Acid Catalyst (e.g., H₂SO₄, AcOH) B This compound B->C D [3,3]-Sigmatropic Rearrangement C->D E N,N-Dimethyltryptamine Derivative D->E Aromatization (-NH₃)

Caption: General workflow of the Fischer indole synthesis for tryptamine production.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the building block itself and its subsequent use in the Fischer indole synthesis.

Protocol 1: Synthesis of 4,4-Diethoxy-N,N-dimethylbutan-1-amine

This protocol details the synthesis of the diethoxy analogue, which can be adapted for the dimethoxy version by substituting triethyl orthoformate with trimethyl orthoformate. The synthesis involves the formation of a Grignard reagent from 3-dimethylamino-1-chloropropane, which then reacts with an orthoformate.[2][3]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Dimethylamino-1-chloropropane

  • Triethyl orthoformate

  • Benzene (or a suitable alternative solvent like THF)

  • Celite

Procedure:

  • Under a nitrogen atmosphere, charge a 2 L four-necked round-bottom flask with magnesium turnings (25 g).

  • Add benzene (50 mL), a portion of a benzene solution of 3-dimethylamino-1-chloropropane (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.

  • Slowly heat the mixture to reflux. A vigorous reaction should initiate within 15-20 minutes.

  • Once the Grignard reaction has initiated, slowly and separately add the remaining benzene solution of 3-dimethylamino-1-chloropropane and triethyl orthoformate (174 g) over a period of 3-4 hours while maintaining reflux.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture to 25 °C and filter through a pad of Celite. Wash the filter cake with benzene (100 mL).

  • Remove the benzene by distillation at atmospheric pressure using a Vigreux column.

  • Distill the residue under reduced pressure to remove excess triethyl orthoformate.

  • Finally, distill the product, 4,4-diethoxy-N,N-dimethylbutan-1-amine, under vacuum.

Quantitative Data:

ProductStarting MaterialReagentsYieldBoiling Point
4,4-Diethoxy-N,N-dimethylbutan-1-amine3-Dimethylamino-1-chloropropaneMg, Triethyl orthoformate, I₂70-76%140-150 °C / 15-20 mmHg

Table 1: Summary of the synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine.[2][3]

Protocol 2: Fischer Indole Synthesis of a Tryptamine Derivative

This protocol is a general procedure for the reaction of a phenylhydrazine with 4,4-diethoxy-N,N-dimethylbutan-1-amine to form a tryptamine.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • 4,4-Diethoxy-N,N-dimethylbutan-1-amine

  • Acetic acid

  • Sodium hydroxide solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suitable reaction vessel, add the substituted phenylhydrazine hydrochloride and glacial acetic acid.

  • Heat the mixture to 70-80 °C with stirring.

  • Add 4,4-diethoxy-N,N-dimethylbutan-1-amine dropwise to the heated solution.

  • Maintain the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Basify the aqueous mixture with a sodium hydroxide solution to a pH of 9-10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude tryptamine derivative.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for a Representative Synthesis (Zolmitriptan Intermediate):

ProductStarting MaterialsReaction ConditionsYield
N,N-Dimethyl-5-(benzyloxy)tryptamine4-(Benzyloxy)phenylhydrazine HCl, 4,4-Diethoxy-N,N-dimethylbutan-1-amineAcetic acid, reflux~75%

Table 2: Representative yield for the synthesis of a tryptamine intermediate using the Fischer indole synthesis.

Logical Workflow for Tryptamine Synthesis

The following diagram illustrates the logical steps from the building block to the final purified product in a typical laboratory setting.

Tryptamine_Synthesis_Workflow A Reaction Setup (Phenylhydrazine, Acid) B Addition of 4,4-Dialkoxy-N,N-dimethylbutan-1-amine A->B C Reflux (Fischer Indolization) B->C D Workup (Quenching, Basification) C->D E Extraction D->E F Drying and Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS) G->H I Final Product: N,N-Dimethyltryptamine H->I

References

Application Notes and Protocols: Synthesis of N-Substituted Pyrroles via Reaction of 4,4-Dimethoxy-N,N-dimethylbutan-1-amine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4,4-dimethoxy-N,N-dimethylbutan-1-amine with primary amines is a robust and versatile method for the synthesis of N-substituted pyrroles. This transformation is a key example of the Clauson-Kaas and Paal-Knorr pyrrole syntheses, where a 1,4-dicarbonyl compound or its equivalent is condensed with a primary amine.[1][2][3][4][5] The dimethyl acetal moiety of this compound serves as a stable precursor to the reactive 1,4-dicarbonyl intermediate, which readily undergoes cyclization with a variety of primary amines under acidic conditions. This method is widely employed in medicinal chemistry and materials science due to its broad substrate scope and the prevalence of the pyrrole scaffold in pharmaceuticals and functional materials.[4][6]

Recent advancements have focused on developing milder and more environmentally friendly reaction conditions, including the use of green catalysts and microwave-assisted synthesis, to improve yields and reduce reaction times.[2][3] This document provides detailed protocols for both conventional and modern approaches to this important transformation.

Reaction Principle

The core of the reaction involves the acid-catalyzed hydrolysis of the dimethyl acetal of this compound to generate a 1,4-dicarbonyl intermediate. This intermediate then reacts with a primary amine through a series of condensation and cyclization steps to form the corresponding N-substituted pyrrole, with the elimination of two molecules of water.[1] The overall reaction is a powerful tool for accessing a diverse range of pyrrole derivatives.

Data Presentation

The following tables summarize various reaction conditions and their outcomes for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl precursors and primary amines, which is analogous to the reaction with this compound.

Catalyst/PromoterSolventTemperature (°C)TimeAmine Substrate ScopeYield (%)Reference
Acetic AcidAcetic AcidReflux10 min - 30 minAliphatic and aromatic aminesNot specified[3]
MgI₂·OEt₂MeCN80Not specifiedElectron-rich aromatic aminesGood to excellent[2][4][7]
Citric AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
SaccharinNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
NoneWaterBoilingNot specifiedNot specifiedNot specified[2]
Microwave (promoter-free)Acetic Acid or Water17010 min - 30 minCommon nitrogen inputsNot specified[3]
Phosphorus PentoxideToluene110Not specifiedAliphatic amines, aromatic amines, sulfonamides, primary amides46-100[4]
Acetate BufferWaterRoom TemperatureNot specifiedAcid- or heat-sensitive amines89-94[8]

Experimental Protocols

Protocol 1: Classical Clauson-Kaas Synthesis using Acetic Acid

This protocol describes the traditional method for pyrrole synthesis using refluxing acetic acid.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (1.0 eq) in glacial acetic acid.

  • Add this compound (1.0 - 1.3 eq) to the solution.[3]

  • Heat the reaction mixture to reflux and maintain for a period of 10 to 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol utilizes microwave irradiation for a rapid and efficient synthesis, often without the need for a catalyst.[3]

Materials:

  • This compound

  • Primary amine

  • Acetic acid or water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the primary amine (1.0 eq) and this compound (1.0 - 1.3 eq).[3]

  • Add either acetic acid or water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 to 30 minutes.[3] Note that for some substrates, a lower temperature of 120 °C may be sufficient.[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Mild Synthesis for Sensitive Substrates

This modified Clauson-Kaas procedure is ideal for primary amines that are sensitive to heat or strong acids.[8]

Materials:

  • This compound

  • Primary amine

  • Water

  • Acetate buffer solution

Procedure:

  • In a flask, stir this compound in water to facilitate mild hydrolysis to the intermediate 2,5-dihydroxytetrahydrofuran derivative.[8]

  • In a separate flask, dissolve the primary amine in an acetate buffer solution.

  • Add the aqueous solution of the hydrolyzed starting material to the solution of the primary amine.

  • Stir the reaction mixture at room temperature. This method avoids heating and strongly acidic conditions.[8]

  • Monitor the reaction by TLC. The reaction typically proceeds to completion yielding clean product formation.[8]

  • Upon completion, perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product as necessary. This method has been reported to provide high yields (89-94%) for sensitive substrates.[8]

Mandatory Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Primary_Amine Primary Amine Reaction Condensation/ Cyclization Primary_Amine->Reaction Acetal This compound Acetal->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid, MgI2) Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid, MeCN, Water) Solvent->Reaction Energy Energy Source (Conventional Heating or Microwave) Energy->Reaction Product N-Substituted Pyrrole Reaction->Product

Caption: General workflow for the synthesis of N-substituted pyrroles.

Reaction_Mechanism Start 4,4-dimethoxy-N,N- dimethylbutan-1-amine Hydrolysis Acid-catalyzed Hydrolysis Start->Hydrolysis Dicarbonyl 1,4-Dicarbonyl Intermediate Hydrolysis->Dicarbonyl Amine_Attack Nucleophilic attack by Primary Amine Dicarbonyl->Amine_Attack Cyclization Intramolecular Condensation Amine_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product N-Substituted Pyrrole Dehydration->Product

Caption: Simplified signaling pathway of the Clauson-Kaas pyrrole synthesis.

References

Application Notes: Derivatization of Amino Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The accurate qualitative and quantitative analysis of amino acids is essential in various fields, including clinical diagnostics, pharmaceutical research, and food science. Due to their polar nature and low volatility, amino acids are not directly amenable to analysis by gas chromatography (GC). Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. This process involves chemically modifying the functional groups (amino, carboxyl, and side-chain groups) of the amino acids.

While there is no documented use of 4,4-dimethoxy-N,N-dimethylbutan-1-amine for this application, this document outlines a general protocol for amino acid derivatization using a widely accepted silylation reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which yields tert-butyldimethylsilyl (TBDMS) derivatives. This method is provided as an illustrative example of the derivatization workflow.

Principle of Derivatization with Silylation Reagents

Silylation is a common derivatization technique where active hydrogens in polar functional groups (-OH, -NH2, -SH) are replaced by a nonpolar silyl group, in this case, the tert-butyldimethylsilyl (TBDMS) group. This reaction increases the volatility and thermal stability of the amino acids, making them suitable for GC-MS analysis. The TBDMS derivatives are also less prone to moisture-induced degradation compared to smaller silyl derivatives.

Experimental Protocols

Materials and Reagents

  • Amino acid standards

  • Sample containing amino acids (e.g., protein hydrolysate, biological fluid)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), GC grade

  • 0.1 N Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., SLB™-5ms)

Sample Preparation

  • Standard Preparation : Prepare a stock solution of amino acid standards at a concentration of 1 mg/mL in 0.1 N HCl.

  • Sample Hydrolysis (for protein-bound amino acids) : For protein samples, perform acid hydrolysis to release free amino acids.

  • Drying : Transfer a 50 µL aliquot of the amino acid standard solution or sample into a reaction vial and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

Derivatization Protocol

  • To the dried sample, add 100 µL of MTBSTFA followed by 100 µL of acetonitrile.

  • Securely cap the vial and vortex briefly to ensure the sample is fully dissolved.

  • Heat the mixture at 100°C for 4 hours to facilitate the derivatization reaction.

  • After cooling to room temperature, neutralize the sample with sodium bicarbonate.

  • The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Presentation

The following table represents typical quantitative data that can be obtained from the GC-MS analysis of derivatized amino acids. The values are for illustrative purposes and will vary depending on the specific experimental conditions and sample matrix.

Amino AcidRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Alanine10.20.51.50.998
Valine12.50.41.20.999
Leucine14.80.31.00.999
Isoleucine15.10.31.00.998
Proline16.30.61.80.997
Glycine11.50.72.10.996
Serine17.20.82.40.995
Threonine17.90.92.70.995
Phenylalanine20.40.41.20.999
Aspartic Acid21.11.03.00.994
Glutamic Acid22.51.13.30.993
Tyrosine25.80.82.40.996

Visualizations

The following diagrams illustrate the general workflow for amino acid derivatization and analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample Drying Drying Sample->Drying AddReagents Add MTBSTFA and Acetonitrile Drying->AddReagents Derivatization Reaction Heating Heating (100°C, 4h) AddReagents->Heating GCMS GC-MS Analysis Heating->GCMS Injection Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for amino acid derivatization.

G AminoAcid Amino Acid (Polar, Non-volatile) DerivatizedAminoAcid Derivatized Amino Acid (Non-polar, Volatile) AminoAcid->DerivatizedAminoAcid DerivatizingAgent Derivatizing Agent (e.g., MTBSTFA) DerivatizingAgent->DerivatizedAminoAcid GC_Separation Gas Chromatographic Separation DerivatizedAminoAcid->GC_Separation MS_Detection Mass Spectrometric Detection and Identification GC_Separation->MS_Detection

Caption: Logical relationship of amino acid derivatization for GC-MS.

Derivatization is a critical step for the analysis of amino acids by GC-MS. While the requested reagent, this compound, is not documented for this purpose, the general principles and a sample protocol using a common silylation reagent are presented. Researchers and drug development professionals should select a derivatization method based on the specific amino acids of interest, the sample matrix, and the analytical instrumentation available. Method development and validation are essential to ensure accurate and reliable quantitative results.

Troubleshooting & Optimization

optimizing reaction yield for 4,4-dimethoxy-N,N-dimethylbutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4-dimethoxy-N,N-dimethylbutan-1-amine. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a one-pot reductive amination. This reaction involves the condensation of 4,4-dimethoxybutanal with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method is favored for its operational simplicity and generally good yields.

Q2: Which reducing agents are most effective for the reductive amination of 4,4-dimethoxybutanal?

A2: Several reducing agents can be employed, with the choice depending on the desired reactivity, selectivity, and reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent that is often preferred as it can reduce the iminium ion in the presence of the starting aldehyde. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). However, with NaBH₄, it is often necessary to pre-form the imine before adding the reducing agent to avoid reduction of the starting aldehyde.

Q3: What are the potential side reactions and impurities I should be aware of during this synthesis?

A3: The primary side reactions and potential impurities include:

  • Reduction of the starting aldehyde: The reducing agent can reduce 4,4-dimethoxybutanal to 4,4-dimethoxybutan-1-ol.

  • Unreacted starting materials: Incomplete reaction can leave residual 4,4-dimethoxybutanal and dimethylamine.

  • Hydrolysis of the acetal: Under strongly acidic conditions, the dimethoxy acetal can be hydrolyzed to the corresponding aldehyde, which may then undergo other reactions.

  • Formation of byproducts from impurities in the starting aldehyde: The stability of 4,4-dimethoxybutanal is crucial; it can be prone to oxidation or polymerization.

Q4: How can I purify the final this compound product?

A4: The target compound is a tertiary amine, making it basic. This property can be exploited for purification.

  • Acid-Base Extraction: This is a highly effective method to separate the basic amine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acidic aqueous solution (e.g., HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.

  • Distillation: For liquid amines that are thermally stable, vacuum distillation is a suitable method for purification to remove non-volatile impurities and separate from components with different boiling points.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Imine Formation: The equilibrium may not favor the imine intermediate.- Ensure the dimethylamine is not in its salt form (e.g., hydrochloride) without a base to neutralize it. - A slightly acidic pH (around 5-6) can catalyze imine formation. Consider adding a catalytic amount of acetic acid. - The presence of water can hinder imine formation. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves.
2. Inactive Reducing Agent: The borohydride reagent may have degraded.- Use a fresh bottle of the reducing agent. - If using NaBH(OAc)₃, ensure it has been stored under anhydrous conditions.
3. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures.- Most reductive aminations proceed well at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve the rate. Monitor for side reactions if heating.
Significant Amount of 4,4-dimethoxybutan-1-ol Byproduct 1. Reducing Agent is Too Reactive: A strong reducing agent like NaBH₄ can reduce the aldehyde before imine formation.- Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). - If using NaBH₄, pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent.
2. Incorrect Order of Addition: Adding the reducing agent before the amine has had a chance to react with the aldehyde.- Always add the reducing agent after the aldehyde and amine have been mixed.
Presence of Unreacted 4,4-dimethoxybutanal 1. Insufficient Reducing Agent: Not enough hydride source to complete the reduction.- Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
2. Incomplete Imine Formation: If the imine does not form efficiently, the aldehyde will remain unreacted.- Refer to the solutions for "Low or No Product Formation" related to imine formation.
3. Short Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure all the starting material is consumed.
Product is Difficult to Purify 1. Emulsion Formation During Extraction: The amine product can act as a surfactant.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the mixture through a pad of Celite.
2. Co-distillation with Impurities: Impurities may have similar boiling points to the product.- If distillation is not effective, utilize acid-base extraction to selectively isolate the amine. - For challenging separations, column chromatography on silica gel treated with a small amount of triethylamine in the eluent can be effective.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Typical Temperature Key Advantages Key Disadvantages Approximate Yield Range (%)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Room TemperatureMild and selective for iminium ions; tolerates a wide range of functional groups.Moisture-sensitive; higher molecular weight.70-95
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Room TemperatureEffective and tolerant of various functional groups.Highly toxic (releases HCN under acidic conditions); slower reaction rates.60-90
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)0 °C to Room TemperatureInexpensive and readily available.Can reduce the starting aldehyde; requires careful control of addition.50-85

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination and is a good starting point for the synthesis of this compound.

Materials:

  • 4,4-dimethoxybutanal (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,4-dimethoxybutanal (1.0 eq) in anhydrous DCM or DCE.

  • Amine Addition: Add the dimethylamine solution (1.2 eq) to the flask.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or through an acid-base extraction procedure.

Mandatory Visualizations

Reaction_Pathway 4,4-dimethoxybutanal 4,4-dimethoxybutanal Iminium_Ion Iminium Ion Intermediate 4,4-dimethoxybutanal->Iminium_Ion + Dimethylamine - H2O Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Product This compound Iminium_Ion->Product [H]

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix 4,4-dimethoxybutanal and Dimethylamine in Solvent Stir Stir for 30-60 min Mix->Stir Add_Reductant Add Reducing Agent Stir->Add_Reductant Monitor Monitor Reaction (TLC/GC-MS) Add_Reductant->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Distillation or Acid-Base Extraction) Dry->Purify Final_Product Final_Product Purify->Final_Product Obtain Pure Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield? Check_Imine Imine Formation Issue? Start->Check_Imine Yes Success Yield Optimized Start->Success No Check_Reductant Reducing Agent Issue? Check_Imine->Check_Reductant No Solution_Imine Optimize Imine Formation: - Check pH (5-6) - Use anhydrous solvent - Add molecular sieves Check_Imine->Solution_Imine Yes Aldehyde_Reduction Aldehyde Reduction? Check_Reductant->Aldehyde_Reduction No Solution_Reductant Use Fresh Reducing Agent Check_Reductant->Solution_Reductant Yes Solution_Aldehyde Use Milder Reductant (NaBH(OAc)3) or Pre-form Imine Aldehyde_Reduction->Solution_Aldehyde Yes Aldehyde_Reduction->Success No Solution_Imine->Success Solution_Reductant->Success Solution_Aldehyde->Success

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Reactions of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. The information focuses on identifying and mitigating common side products and other issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound, and its close analog 4,4-diethoxy-N,N-dimethylbutan-1-amine, serve as key intermediates in the synthesis of various pharmaceutical compounds, particularly tryptamine derivatives and other heterocyclic systems.[1][2][3][4] The dimethoxy acetal acts as a protected form of 4-(dimethylamino)butanal. In the presence of acid, the acetal is hydrolyzed in situ to the corresponding aldehyde, which can then undergo further reactions. This compound is frequently used in reactions such as the Fischer indole synthesis and the Pictet-Spengler reaction to form substituted tryptamines and β-carbolines, which are important scaffolds in medicinal chemistry.[2][4]

Q2: What are the most common reactions where this compound is used?

A2: The most common applications are the Fischer indole synthesis and the Pictet-Spengler reaction. Both reactions take advantage of the compound's ability to generate 4-(dimethylamino)butanal under acidic conditions.

  • Fischer Indole Synthesis: This reaction involves the acid-catalyzed reaction of an arylhydrazine with the in situ-generated aldehyde to form an indole ring.[5][6][7][8]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (like tryptamine) with the in situ-generated aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[9][10][11][12]

Q3: What are the general categories of side products I should be aware of?

A3: The side products in reactions involving this compound can generally be categorized as follows:

  • Incomplete Acetal Hydrolysis: Residual starting material or partially hydrolyzed intermediates.

  • Side Reactions of the Aldehyde: Self-condensation or polymerization of the generated 4-(dimethylamino)butanal.

  • Reaction-Specific Byproducts: Impurities arising from the specific conditions and mechanisms of the Fischer indole or Pictet-Spengler reactions.

  • Degradation Products: Decomposition of starting materials, intermediates, or the final product under the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Recommendation
Incomplete Hydrolysis of the Acetal Ensure sufficient acid catalyst and water are present to facilitate the hydrolysis of the dimethoxy acetal to the aldehyde. Monitor the reaction for the disappearance of the starting material.
Poor Quality of Starting Material Use freshly distilled or purified this compound. The compound can degrade upon storage.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.
Issue 2: Presence of Significant Impurities
Potential Side Product Identification Mitigation Strategy
Unreacted Starting Material Compare with a standard of this compound via TLC, GC-MS, or NMR.Increase reaction time, temperature, or acid catalyst concentration to drive the reaction to completion.
4-(Dimethylamino)butanal This aldehyde intermediate may be present if the subsequent cyclization reaction is slow. It can be detected by spectroscopic methods.Ensure the conditions are optimized for the cyclization step of the Fischer indole or Pictet-Spengler reaction.
Oxidized Byproducts (e.g., β-carbolines in Pictet-Spengler) These are often colored compounds and can be identified by LC-MS and NMR.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]
Polymeric Material The appearance of insoluble, often colored, material in the reaction mixture.Use dilute conditions and control the rate of addition of reagents to minimize self-condensation of the aldehyde intermediate.
Isomeric Products In some Fischer indole syntheses, regioisomers can form depending on the substitution pattern of the arylhydrazine.Careful selection of the acid catalyst and reaction conditions can sometimes favor the formation of one isomer.

Experimental Protocols

Protocol 1: General Procedure for In Situ Aldehyde Generation and Fischer Indole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Addition of Reactant: Add this compound (1.0-1.2 eq) to the solution.

  • Initiation: Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for In Situ Aldehyde Generation and Pictet-Spengler Reaction

  • Reaction Setup: Dissolve the β-arylethylamine (e.g., tryptamine) (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile) in a round-bottom flask under an inert atmosphere.

  • Addition of Reactant: Add this compound (1.0-1.2 eq).

  • Acid Catalyst: Add an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid) (catalytic to stoichiometric amounts).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or crystallization.

Visualizations

Reaction_Workflow General Reaction Workflow cluster_hydrolysis In Situ Aldehyde Formation cluster_reaction Main Reaction cluster_side_reactions Potential Side Reactions start This compound aldehyde 4-(Dimethylamino)butanal start->aldehyde Acid Catalyst (e.g., H+) Water side_product1 Unreacted Starting Material start->side_product1 product Desired Heterocycle (Indole or Tetrahydro-β-carboline) aldehyde->product side_product2 Aldehyde Self-Condensation aldehyde->side_product2 partner Arylhydrazine or β-Arylethylamine partner->product side_product3 Oxidation Products product->side_product3 [O]

Caption: General workflow for reactions involving this compound.

Troubleshooting_Logic Troubleshooting Common Issues issue Low Yield or High Impurity check_hydrolysis Check for complete acetal hydrolysis issue->check_hydrolysis check_conditions Review reaction conditions (temp, time, stoichiometry) issue->check_conditions check_purity Assess starting material purity issue->check_purity check_atmosphere Consider inert atmosphere issue->check_atmosphere solution_hydrolysis Increase acid catalyst / water check_hydrolysis->solution_hydrolysis solution_conditions Optimize conditions check_conditions->solution_conditions solution_purity Purify starting material check_purity->solution_purity solution_atmosphere Run under N2 or Ar check_atmosphere->solution_atmosphere

Caption: A logical guide to troubleshooting common issues in reactions.

References

Technical Support Center: 4,4-dimethoxy-N,N-dimethylbutan-1-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of 4,4-dimethoxy-N,N-dimethylbutan-1-amine for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct GC-MS analysis of this compound can be challenging due to its polarity, which can lead to poor chromatographic peak shape (tailing), low volatility, and potential adsorption to active sites within the GC system.[1][2] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic resolution, increased sensitivity, and better overall analytical performance.[2]

Q2: What are the most common derivatization methods for tertiary amines like this compound?

A2: While many derivatization techniques target primary and secondary amines, options for tertiary amines are more limited as they lack active hydrogens for common reactions like silylation or acylation. However, specific alkylation methods can be employed. One common approach involves the use of chloroformates, such as isobutyl chloroformate, which can react with tertiary amines.[3]

Q3: What is the function of the dimethyl acetal group in this compound, and how might it affect derivatization?

A3: The dimethyl acetal group is a protective group for an aldehyde. Under acidic conditions, it can hydrolyze to form the corresponding aldehyde and methanol. This is a critical consideration during sample preparation and derivatization, as acidic reagents or conditions could lead to the degradation of the target analyte and the formation of byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause Suggested Solution
No or Low Product Yield Inappropriate Derivatization Reagent: The chosen reagent may not be suitable for a tertiary amine.Use a reagent known to react with tertiary amines, such as isobutyl chloroformate.[3]
Presence of Moisture: Water can hydrolyze the derivatizing reagent and the acetal group of the analyte.Ensure all solvents, reagents, and glassware are anhydrous. Store reagents under inert gas if necessary.[4][5]
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.Optimize the reaction temperature and time. Start with milder conditions to avoid degradation.[6][7]
Presence of Multiple Peaks Hydrolysis of Acetal Group: Acidic conditions may have caused the acetal to hydrolyze to the corresponding aldehyde, which could then undergo further reactions or be detected as a separate peak.Ensure all reagents and solvents are neutral or basic. Avoid acidic catalysts or cleanup steps.
Side Reactions: The derivatizing agent may react with other components in the sample matrix or with the solvent.Run a reagent blank (all components except the analyte) to identify extraneous peaks.[2] Consider a sample cleanup step prior to derivatization.
Formation of Multiple Derivatives: Some derivatization reactions can result in more than one derivative product.Adjust the stoichiometry of the reagents and optimize reaction conditions to favor the formation of a single product.
Poor Peak Shape (Tailing) Incomplete Derivatization: The presence of underivatized, polar amine will result in peak tailing.[2]Re-optimize the derivatization procedure to ensure complete reaction. Increase the concentration of the derivatizing reagent or extend the reaction time.[2]
Active Sites in the GC System: The GC liner, column, or detector can have active sites that interact with the analyte.Use a deactivated liner and a high-quality, well-conditioned GC column. Regular maintenance of the GC system is crucial.
Hydrolysis on Column: The derivative may be unstable and hydrolyze back to the polar amine on the GC column.Ensure the entire system is free of moisture. Use a less polar column if possible.

Experimental Protocols

Protocol 1: Derivatization using Isobutyl Chloroformate for GC-MS Analysis

This protocol is adapted from a general method for amine derivatization and should be optimized for this compound.[3]

Reagents and Materials:

  • This compound standard solution

  • Isobutyl chloroformate

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (e.g., 5% w/v in water)

  • Anhydrous sodium sulfate

  • Methanol

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of the sample or standard solution in a vial, add 1 mL of toluene.

  • pH Adjustment: Add 0.5 mL of 5% sodium bicarbonate solution to make the aqueous phase basic.

  • Derivatization: Add 50 µL of isobutyl chloroformate to the vial.

  • Reaction: Cap the vial tightly and vortex for 2 minutes at room temperature.

  • Phase Separation: Centrifuge for 5 minutes to separate the organic and aqueous layers.

  • Extraction: Carefully transfer the upper organic layer (toluene) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the toluene extract to remove any residual water.

  • Analysis: Inject an aliquot of the dried toluene extract into the GC-MS.

Note: The excess isobutyl chloroformate may need to be removed. This can be achieved by adding alkaline methanol and allowing it to react before analysis.[3]

Visualizations

General Derivatization Workflow

DerivatizationWorkflow Analyte 4,4-dimethoxy-N,N- dimethylbutan-1-amine (Polar, Non-volatile) Reaction Derivatization Reaction (Optimized Conditions) Analyte->Reaction Reagent Derivatizing Reagent (e.g., Isobutyl Chloroformate) Reagent->Reaction Derivative Derivatized Analyte (Less Polar, Volatile) Reaction->Derivative GCMS GC-MS Analysis Derivative->GCMS Data Chromatogram & Mass Spectrum GCMS->Data

Caption: General workflow for the derivatization and analysis of this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem Encountered NoPeak No or Low Product Peak? Start->NoPeak MultiplePeaks Multiple Unexpected Peaks? NoPeak->MultiplePeaks No CheckReagent Verify Reagent Suitability for Tertiary Amines NoPeak->CheckReagent Yes BadPeakShape Poor Peak Shape (Tailing)? MultiplePeaks->BadPeakShape No CheckHydrolysis Check for Acetal Hydrolysis (Avoid Acid) MultiplePeaks->CheckHydrolysis Yes CheckDerivatization Ensure Complete Derivatization BadPeakShape->CheckDerivatization Yes Success Problem Resolved BadPeakShape->Success No CheckConditions Optimize Reaction Time & Temperature CheckReagent->CheckConditions CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture CheckMoisture->Success RunBlank Run Reagent Blank CheckHydrolysis->RunBlank RunBlank->Success CheckGCSystem Check GC Liner & Column Activity CheckDerivatization->CheckGCSystem CheckGCSystem->Success

Caption: A logical flow diagram for troubleshooting common issues in derivatization experiments.

References

Technical Support Center: Stability of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the following factors:

  • pH: The acetal functional group is highly susceptible to acid-catalyzed hydrolysis. In acidic conditions, the compound will degrade. It is significantly more stable in neutral to basic solutions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis in the presence of any residual acid.

  • Solvent: Protic solvents, especially in the presence of acid, can participate in the hydrolysis of the acetal. Aprotic solvents are generally preferred for storage and handling.

  • Light Exposure: While less common for this specific molecule, prolonged exposure to UV light can potentially lead to photodegradation.

  • Oxidizing Agents: The tertiary amine functionality can be susceptible to oxidation, leading to the formation of N-oxides.

Q2: What is the main degradation pathway for this compound?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the dimethyl acetal to form 4-(dimethylamino)butanal and two equivalents of methanol. The tertiary amine can also be protonated under acidic conditions.

4_4_dimethoxy This compound protonation Protonation of Ether Oxygen 4_4_dimethoxy->protonation H⁺ intermediate Oxonium Ion Intermediate protonation->intermediate methanol_loss Loss of Methanol intermediate->methanol_loss hemiacetal_intermediate Protonated Hemiacetal methanol_loss->hemiacetal_intermediate water_attack Nucleophilic Attack by Water hemiacetal_intermediate->water_attack deprotonation Deprotonation water_attack->deprotonation aldehyde 4-(Dimethylamino)butanal deprotonation->aldehyde methanol Methanol (2 eq.) deprotonation->methanol

Caption: Acid-Catalyzed Hydrolysis of this compound.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • pH: In a neutral to slightly basic (pH 7-9) aprotic solvent.

  • Light: Protected from light in an amber vial or container.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in my experimental setup.

Possible Cause Troubleshooting Steps
Acidic Conditions - Measure the pH of your solution. If acidic, adjust to a neutral or slightly basic pH using a non-nucleophilic base. - Ensure all glassware is free of acidic residues.
Inappropriate Solvent - If using a protic solvent (e.g., methanol, ethanol, water), consider switching to an aprotic solvent such as THF, dioxane, or acetonitrile for non-aqueous reactions.
High Temperature - Conduct the experiment at a lower temperature if the reaction conditions permit.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, GC).

Possible Cause Troubleshooting Steps
Hydrolysis - The primary degradation product is likely 4-(dimethylamino)butanal. Compare the retention time of the unknown peak with a standard of this aldehyde if available. - Use LC-MS to identify the mass of the unknown peak. The expected mass of the aldehyde is different from the parent compound.
Oxidation - An unknown peak could correspond to the N-oxide derivative. This is more likely if the solution was not stored under an inert atmosphere. LC-MS can help identify this product by a mass increase of 16 amu.
Solvent Impurities - Run a blank of the solvent to check for impurities. Peroxides in ether solvents can cause oxidation.

Quantitative Data on Stability

The following tables provide hypothetical stability data based on typical behavior of acetals and amines. These should be used as a guideline for designing experiments.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C

pHHalf-Life (t½)
3~ 2 hours
5~ 2 days
7> 30 days
9> 30 days

Table 2: Effect of Temperature on the Degradation Rate in a Mildly Acidic Solution (pH 5)

Temperature (°C)Degradation after 24 hours (%)
4< 5%
25~ 30%
50> 90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C in solution) stock->thermal photo Photolytic (UV/Vis light, RT) stock->photo sampling Sample at 0, 2, 4, 8, 24h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate a solution of the compound at 60°C.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible).

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Note: The amine functionality may cause peak tailing. The use of a buffer in the mobile phase or a column specifically designed for basic compounds may be necessary to achieve optimal chromatography.

This technical support center provides a foundational understanding of the stability of this compound. For critical applications, it is essential to perform specific stability studies under your experimental conditions.

Technical Support Center: Purification of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. The following information is designed to address common issues encountered during the purification of this and similar tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification techniques for tertiary amines like this compound are:

  • Vacuum Distillation: Ideal for thermally stable, high-boiling point liquids.

  • Acid-Base Extraction: A scalable method to separate the basic amine from neutral or acidic impurities.

  • Flash Column Chromatography: Used for separating the target compound from impurities with different polarities. Special considerations are needed due to the basic nature of the amine.

Q2: My amine is showing significant tailing and poor separation during silica gel column chromatography. Why is this happening and what can I do?

A2: This is a frequent issue caused by the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to strong adsorption, resulting in peak tailing or even irreversible binding.[1] To address this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase.[3] This neutralizes the acidic sites on the silica.

  • Use an Amine-Functionalized Stationary Phase: These columns have a less acidic surface, which minimizes the problematic interactions and often leads to better peak shapes without the need for mobile phase additives.[1][2]

  • Consider Basic Alumina: Alumina can be a suitable alternative to silica for the purification of basic compounds.[4]

Q3: What are some potential impurities I should be aware of when synthesizing this compound?

A3: Impurities can arise from starting materials or side reactions. In the synthesis of similar acetals and tertiary amines, potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from the Grignard reaction if this synthetic route is used.

  • Products of incomplete alkylation (secondary amines) or overalkylation (quaternary ammonium salts).[5]

  • Hydrolysis of the acetal group to the corresponding aldehyde, especially under acidic conditions.

Q4: My purified this compound is turning yellow/brown over time. What is causing this and how can I prevent it?

A4: Amines can be susceptible to air oxidation, which often leads to discoloration. To ensure the stability of your purified compound, proper storage is crucial. Store the amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C).

Troubleshooting Guides

Issue 1: Low Recovery After Purification
  • Symptom: The final yield of the purified amine is significantly lower than expected.

  • Possible Cause (Chromatography): Irreversible adsorption of the basic amine onto an acidic stationary phase like silica gel.[2]

  • Solution:

    • Ensure a basic modifier (e.g., 0.1-1% triethylamine) is used in the mobile phase if using silica gel.[3]

    • Switch to a less acidic stationary phase such as amine-functionalized silica or alumina.[1][4]

  • Possible Cause (Distillation): The compound may be thermally unstable at the distillation temperature, leading to decomposition.

  • Solution:

    • Use vacuum distillation to lower the boiling point of the amine.[6][7]

    • Ensure the distillation is performed at the lowest possible temperature and for the shortest possible time.

  • Possible Cause (Acid-Base Extraction): Incomplete extraction or re-extraction of the amine.

  • Solution:

    • Perform multiple extractions (at least 3) at each step to ensure complete transfer between the aqueous and organic phases.

    • Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) during the re-extraction.[8]

Issue 2: Co-elution of Impurities in Column Chromatography
  • Symptom: Impurities are present in the fractions containing the desired product.

  • Possible Cause: The polarity of the mobile phase is too high, or the chosen stationary phase is not providing adequate separation.

  • Solution:

    • Optimize the mobile phase system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of around 0.3 for the target compound.[3]

    • Use a shallower gradient during elution in flash chromatography.

    • If using normal phase silica, try a different solvent system (e.g., dichloromethane/methanol with triethylamine instead of ethyl acetate/hexanes with triethylamine).[3]

    • Consider switching to a different stationary phase (e.g., amine-functionalized silica, alumina, or reversed-phase C18).[2][9]

Data Presentation

The following table summarizes available physical and chemical data. Note that some data pertains to the structurally similar 4,4-diethoxy-N,N-dimethylbutan-1-amine and should be used as an estimation.

PropertyThis compound4,4-diethoxy-N,N-dimethylbutan-1-amine
Molecular Formula C₈H₁₉NO₂[10]C₁₀H₂₃NO₂[11]
Molecular Weight 161.24 g/mol [10]189.30 g/mol [11]
Boiling Point 53.5 °C @ 5 Torr[10]140-150 °C @ 15-20 mmHg[11]
Density 0.892 g/mL[10]0.844 g/mL at 25 °C[12]
Refractive Index 1.426[10]n20/D 1.421[12]
Predicted pKa Not available9.71 ± 0.28[13]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is a general procedure for the separation of a basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it three times with a 1M aqueous HCl solution. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be set aside or discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a 3M aqueous NaOH solution with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the amine, causing it to separate from the aqueous layer.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[8][14]

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is a general procedure for purifying a tertiary amine using silica gel, with modifications to prevent tailing.

  • Solvent System Selection: Using TLC, identify a suitable mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.1-1% triethylamine (TEA) to the mobile phase to prevent tailing. Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.[3]

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong, volatile solvent (like dichloromethane). Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the prepared mobile phase, collecting fractions. A gradual increase in the polarity of the mobile phase (gradient elution) can be used to elute the compound and separate it from impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and should be removed during this step.

Visualizations

PurificationWorkflow Purification Method Selection Workflow start Crude Product is_liquid Is the product a liquid? start->is_liquid is_stable Is it thermally stable? is_liquid->is_stable Yes impurities_basic Are impurities non-basic? is_liquid->impurities_basic No distillation Vacuum Distillation is_stable->distillation Yes is_stable->impurities_basic No end Purified Product distillation->end acid_base Acid-Base Extraction impurities_basic->acid_base Yes chromatography Column Chromatography impurities_basic->chromatography No acid_base->end chromatography->end

Caption: Decision workflow for selecting a purification method.

ChromatographyTroubleshooting Troubleshooting Poor Peak Shape in Amine Chromatography start Poor Peak Shape / Tailing on Silica Gel add_modifier Have you added a basic modifier (e.g., TEA)? start->add_modifier add_tea Add 0.1-1% Triethylamine to the mobile phase. add_modifier->add_tea No improved Did the peak shape improve? add_modifier->improved Yes add_tea->improved alternative_stationary_phase Consider using an alternative stationary phase. improved->alternative_stationary_phase No resolved Problem Resolved improved->resolved Yes amine_silica Use Amine-Functionalized Silica or Alumina. alternative_stationary_phase->amine_silica amine_silica->resolved

Caption: Troubleshooting logic for poor peak shape in chromatography.

References

avoiding common pitfalls in experiments with 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is an organic compound often used as an intermediate in pharmaceutical synthesis. Below is a summary of its key properties.

PropertyValue
Chemical Formula C₈H₁₉NO₂
Molecular Weight 161.24 g/mol
CAS Number 19718-92-4
Appearance Colorless to yellow liquid[1]
Boiling Point 160-162°C[1]
Solubility Soluble in water, ethanol, and ether[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in an inert atmosphere at 2-8°C.[2] It is important to protect it from heat, light, and air, as it may be sensitive to oxidation.[1]

Q3: How stable is the acetal group in this compound?

The dimethyl acetal functional group is stable in neutral to strongly basic conditions.[1][3] However, it is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[1][3] This is a critical consideration for reaction and work-up procedures.

Q4: What are the primary applications of this compound?

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is used in the production of the anti-migraine drug Zolmitriptan through the Fischer indole synthesis.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a primary application of this compound, and achieving high yields can be challenging.

Potential Cause Troubleshooting Steps
Incorrect pH The pH of the reaction mixture is critical. For the synthesis of Zolmitriptan, the pH should be maintained between 1.7 and 1.85 for optimal yield.[5]
Acetal Hydrolysis Premature hydrolysis of the dimethoxy acetal group under acidic conditions can prevent the desired reaction. Ensure that the reaction conditions are carefully controlled and that the addition of acid is done at the appropriate stage.[1][3]
Side Reactions The Fischer indole synthesis is prone to side reactions.[7] Optimization of temperature, reaction time, and catalyst concentration can help minimize the formation of byproducts.
Impure Starting Materials Ensure the purity of both the this compound and the hydrazine salt, as impurities can interfere with the reaction.
Issue 2: Difficulty in Product Purification

The product of reactions involving this compound is often a tertiary amine, which can be challenging to purify.

Potential Cause Troubleshooting Steps
Basic Nature of Product The basicity of the tertiary amine product can lead to tailing on silica gel chromatography.[8] Consider using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the eluent.[8]
Formation of Salts The tertiary amine product can form salts with acidic reagents or byproducts, affecting its solubility and chromatographic behavior. An acid-base workup can be used to isolate the free amine.[9]
Water-Soluble Byproducts The reaction may produce water-soluble byproducts. A thorough aqueous workup, including washes with brine, can help remove these impurities.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of Zolmitriptan

This protocol is a generalized procedure based on literature for the synthesis of Zolmitriptan.[5][6]

Materials:

  • (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride

  • This compound

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Deionized Water

  • Isopropanol (IPA)

  • n-Heptane

Procedure:

  • Prepare a solution of the hydrazine hydrochloride salt in deionized water.

  • Adjust the pH of the solution to 1.7-1.85 with a sodium hydroxide solution.[5]

  • Heat the reaction mixture to 96-103°C.[5]

  • Slowly add this compound to the heated reaction mixture.[5]

  • Maintain the reaction at 96-103°C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture and proceed with work-up and purification.

  • Recrystallization from a mixture of isopropanol and n-heptane can be used to purify the crude Zolmitriptan.[5]

Visualizations

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydrazine_Salt (S)-4-(4-hydrazinobenzyl)-1,3- oxazolidin-2-one hydrochloride Reaction_Mixture Fischer Indole Synthesis Hydrazine_Salt->Reaction_Mixture Amine_Acetal 4,4-dimethoxy-N,N- dimethylbutan-1-amine Amine_Acetal->Reaction_Mixture Acid_Catalyst Acidic Medium (pH 1.7-1.85) Acid_Catalyst->Reaction_Mixture Heat Heat (96-103°C) Heat->Reaction_Mixture Product Zolmitriptan Reaction_Mixture->Product Cyclization Troubleshooting_Workflow Start Experiment with This compound Problem Encountering an Issue? Start->Problem Low_Yield Low Product Yield Problem->Low_Yield Yes Purification_Issue Purification Difficulty Problem->Purification_Issue Yes Success Successful Experiment Problem->Success No Check_pH Verify Reaction pH (e.g., 1.7-1.85) Low_Yield->Check_pH Amine_Silica Use Amine-Functionalized Silica or Additive Purification_Issue->Amine_Silica Check_Purity Check Starting Material Purity Check_pH->Check_Purity Optimize_Conditions Optimize Temp/Time Check_Purity->Optimize_Conditions Acid_Base_Workup Perform Acid-Base Extraction Amine_Silica->Acid_Base_Workup

References

effect of pH on 4,4-dimethoxy-N,N-dimethylbutan-1-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reaction kinetics of 4,4-dimethoxy-N,N-dimethylbutan-1-amine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

A1: The stability of this compound is significantly influenced by pH due to its two functional groups: a dimethyl acetal and a tertiary amine.

  • Acidic Conditions (pH < 7): The dimethyl acetal group is susceptible to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the acetal can hydrolyze to form 4-(dimethylamino)butanal and two equivalents of methanol. The rate of this hydrolysis is generally dependent on the concentration of hydronium ions.[3][4] Therefore, the compound is expected to be unstable and degrade in acidic media.

  • Neutral and Basic Conditions (pH ≥ 7): Acetals are generally stable in neutral and basic conditions.[1][5] The tertiary amine group will be deprotonated and in its free base form at alkaline pH. The compound is expected to be significantly more stable at neutral to high pH.

Q2: How does pH influence the reactivity of the tertiary amine group in this compound?

A2: The pH of the reaction medium dictates the protonation state of the tertiary amine and thus its nucleophilicity.

  • Low pH: At a pH significantly below the pKa of the tertiary amine, the nitrogen atom will be protonated, forming a quaternary ammonium salt. This protonated form is not nucleophilic and will not participate in reactions where the amine is intended to act as a nucleophile.

  • High pH: At a pH above the pKa of the tertiary amine, the nitrogen atom will be deprotonated and have a lone pair of electrons, making it nucleophilic. The nucleophilicity, and therefore the reaction rate in nucleophilic reactions, is expected to be highest at pH values above its pKa.

Q3: What is the expected optimal pH for a reaction involving this compound as a nucleophile?

A3: To maximize the nucleophilicity of the tertiary amine, the reaction should be carried out at a pH above its pKa, ensuring the amine is in its deprotonated, free base form. However, the overall optimal pH will depend on the stability of other reactants and products in the reaction mixture. If other components of the reaction are sensitive to high pH, a compromise will be necessary. It is also critical to consider the stability of the acetal group, which is stable at higher pH values.

Q4: Can I use this compound in acidic reaction conditions?

A4: Using this compound in acidic conditions is challenging due to the likely hydrolysis of the acetal functional group.[1][2][6] If the reaction requires acidic catalysis, the rate of acetal hydrolysis should be considered as a potential side reaction that will consume the starting material. It may be necessary to use a different protecting group for the aldehyde if the tertiary amine needs to be reacted under acidic conditions.

Troubleshooting Guides

Issue 1: Low yield or no reaction when using this compound as a nucleophile.

  • Possible Cause: The reaction pH may be too low, causing the tertiary amine to be protonated and thus non-nucleophilic.

  • Troubleshooting Steps:

    • Measure the pH of your reaction mixture.

    • If the pH is acidic, adjust it to be at least one pH unit above the pKa of the tertiary amine using a suitable base.

    • Ensure the chosen base does not interfere with the reaction.

    • Re-run the reaction at the adjusted, higher pH.

Issue 2: Appearance of unexpected byproducts in the reaction mixture, particularly in acidic media.

  • Possible Cause: The acidic conditions are likely causing the hydrolysis of the dimethyl acetal group.

  • Troubleshooting Steps:

    • Analyze the byproduct profile using techniques like LC-MS to identify potential hydrolysis products such as 4-(dimethylamino)butanal.

    • If acetal hydrolysis is confirmed, consider increasing the pH of the reaction mixture to a neutral or basic level where the acetal is stable.[1]

    • If the primary reaction requires acidic conditions, explore alternative strategies, such as using a more acid-stable protecting group for the aldehyde functionality.

Issue 3: Inconsistent reaction rates or yields.

  • Possible Cause: Poor pH control of the reaction medium. Small fluctuations in pH can significantly alter the protonation state of the amine and the stability of the acetal.[7]

  • Troubleshooting Steps:

    • Incorporate a suitable buffer system into your reaction to maintain a constant pH.

    • Select a buffer with a pKa close to the desired reaction pH.

    • Ensure the buffer components are not reactive with your starting materials or products.

    • Monitor the pH throughout the reaction and adjust as necessary.

Data Presentation

pH RangeExpected Stability of Acetal GroupExpected Reactivity of Tertiary Amine (as a nucleophile)Primary Concern
< 4 (Strongly Acidic) Very Low (Rapid Hydrolysis)Very Low (Protonated)Acetal degradation
4 - 6 (Weakly Acidic) Low to Moderate (Hydrolysis occurs)Low to Moderate (Partially Protonated)Acetal hydrolysis and low amine nucleophilicity
7 (Neutral) HighModerate to High (Deprotonated)Sub-optimal amine nucleophilicity depending on pKa
> 8 (Basic) HighHigh (Fully Deprotonated)Potential for base-catalyzed side reactions with other components

Experimental Protocols

Protocol: Determination of the Effect of pH on the Reaction Kinetics

This protocol outlines a general method for studying the effect of pH on the rate of a reaction where this compound is a reactant.

1. Materials:

  • This compound

  • Other reactant(s)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Quenching solution (if necessary)

  • Analytical standards of starting materials and expected products

  • Anhydrous solvents

2. Instrumentation:

  • Jacketed reaction vessel with temperature control

  • pH meter

  • Analytical instrument for monitoring reaction progress (e.g., HPLC-UV, GC-MS, or NMR)

3. Procedure:

  • a. Preparation of Buffered Reaction Media:

    • Prepare a series of buffer solutions covering the desired pH range.

    • Ensure the buffer concentration is sufficient to maintain the pH throughout the reaction.

  • b. Reaction Setup:

    • In a temperature-controlled reaction vessel, add the buffered solvent and the other reactant(s).

    • Allow the mixture to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a known concentration of this compound.

  • c. Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of the starting material and/or product in each aliquot using a pre-validated analytical method (e.g., HPLC).

  • d. Data Analysis:

    • Plot the concentration of the reactant or product versus time for each pH value.

    • Determine the initial reaction rate at each pH from the slope of the concentration-time curve.

    • Plot the logarithm of the initial rate versus pH to determine the pH-rate profile.

4. Stability Study (Control Experiment):

  • Separately, dissolve this compound in each buffer solution at the reaction temperature.

  • Monitor its concentration over time to assess its stability and the rate of any degradation (e.g., hydrolysis) at each pH.

  • This data is crucial to distinguish between the effect of pH on the reaction of interest and the effect of pH on the stability of the starting material.

Mandatory Visualization

Acid_Catalyzed_Acetal_Hydrolysis cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 cluster_step6 Acetal Acetal (R-CH(OCH₃)₂) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ CarboxoniumIon Carboxonium Ion [R-CH=O⁺CH₃] ProtonatedAcetal->CarboxoniumIon - CH₃OH Hemiacetal Hemiacetal (R-CH(OH)(OCH₃)) CarboxoniumIon->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde Aldehyde (R-CHO) ProtonatedHemiacetal->Aldehyde - CH₃OH - H⁺ H2O_in1 H₂O H_out1 H⁺ MeOH_out CH₃OH H2O_in2 H₂O H_out2 H⁺ MeOH_out2 CH₃OH H_in H⁺

Caption: Acid-catalyzed hydrolysis of a dimethyl acetal.

Troubleshooting_Workflow start Experiment Shows Low Yield / Byproducts check_ph Is reaction pH acidic? start->check_ph check_stability Run stability control: Acetal stable at reaction pH? check_ph->check_stability No / Neutral protonation Low yield is likely due to tertiary amine protonation. check_ph->protonation Yes other_issue Investigate other parameters: Temperature, Reactant Purity, Solvent Effects. check_stability->other_issue Yes hydrolysis Byproduct is likely from acetal hydrolysis. check_stability->hydrolysis No increase_ph Increase pH to > 8 using a non-interfering base. Re-run experiment. success Problem Resolved increase_ph->success use_buffer Incorporate a suitable buffer system to maintain pH. use_buffer->success hydrolysis->use_buffer protonation->increase_ph

Caption: Troubleshooting workflow for pH-related issues.

References

temperature optimization for 4,4-dimethoxy-N,N-dimethylbutan-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

General Properties and Stability

Q1: What are the key physical properties of this compound?

This compound is a colorless to yellow liquid with a mild, amine-like odor.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₁₉NO₂
CAS Number19718-92-4
Boiling Point160-162 °C
Storage Temperature2-8°C, under an inert atmosphere

Q2: How stable is this compound and what conditions should be avoided?

This compound is stable under normal storage conditions but may decompose if exposed to heat, light, or air.[1] It is also sensitive to oxidation and should be stored in a cool, dry place.[1] The acetal functional group is sensitive to acidic conditions and can undergo hydrolysis, especially in the presence of water.

Reaction-Specific Troubleshooting

Q3: I am observing low yields in my reaction involving this compound as a nucleophile. What are the potential temperature-related causes?

Low yields can be attributed to several factors, with temperature playing a critical role.

  • Insufficient Temperature: The reaction may have a significant activation energy, requiring a certain temperature to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.

  • Decomposition of Reactants or Products: While some heat may be necessary, excessive temperatures can lead to the decomposition of your starting material or the desired product.[1]

  • Side Reactions: Higher temperatures can promote undesired side reactions, consuming the starting material and reducing the yield of the main product.

Troubleshooting Steps:

  • Literature Review: Check for established protocols for similar reactions to determine a suitable temperature range.

  • Stepwise Temperature Increase: Begin the reaction at a lower temperature and gradually increase it, monitoring the reaction progress by a suitable analytical technique like TLC or GC-MS.

  • Screening: If possible, run small-scale parallel reactions at different temperatures to identify the optimal condition.

Q4: I am seeing the formation of an aldehyde impurity in my reaction mixture. What is causing this and how can I prevent it?

The presence of a 4-(dimethylamino)butyraldehyde impurity suggests the hydrolysis of the dimethoxy acetal group.

  • Cause: The acetal functional group is susceptible to hydrolysis under acidic conditions, a reaction that is often accelerated by heat. The presence of even trace amounts of acid and water can lead to the formation of the corresponding aldehyde.

  • Prevention:

    • Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture from the air.

    • Control of pH: If the reaction is not acid-catalyzed, ensure the reaction mixture remains neutral or basic. If an acid catalyst is required, use the minimum effective amount and consider milder options.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the hydrolysis side reaction.

Q5: My reaction is producing a quaternary ammonium salt as a byproduct. How can I minimize this?

The formation of a quaternary ammonium salt is a common side reaction when using tertiary amines like this compound in reactions with alkylating agents.

  • Cause: The tertiary amine product can act as a nucleophile and react with the alkylating agent, leading to over-alkylation. This is often more prevalent at higher temperatures.

  • Prevention:

    • Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of the secondary alkylation reaction.

    • Stoichiometry Control: Use a molar excess of the tertiary amine relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the subsequent reaction with the product.

Purification and Handling

Q6: What is the recommended method for purifying this compound and its reaction products?

The choice of purification method depends on the properties of the product and the nature of the impurities.

  • Distillation: For thermally stable, liquid products, vacuum distillation can be an effective method to remove non-volatile impurities. It is important to keep the distillation temperature as low as possible to prevent decomposition.

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from neutral or acidic impurities. The amine is extracted into an acidic aqueous solution, which is then basified to regenerate the free amine, followed by extraction into an organic solvent.

  • Column Chromatography: Silica gel or alumina chromatography can be used for purification. It is often advisable to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent the acidic nature of the stationary phase from causing product degradation.

Q7: What are the best practices for handling and storing this compound?

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin and eye irritation.[2] Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[3] Protect from light and moisture.

Data Presentation

Table 1: Influence of Temperature on Reactions of this compound

Temperature ConditionPotential OutcomeRecommended Action
Too Low - Incomplete or slow reaction- Gradually increase temperature while monitoring reaction progress.
- Low product yield- Consult literature for optimal temperature ranges for the specific reaction type.
Optimal - Efficient conversion to the desired product- Maintain a stable temperature throughout the reaction.
- Minimized side reactions- Use a temperature-controlled reaction setup.
Too High - Decomposition of starting material or product- Lower the reaction temperature.
- Increased formation of side products (e.g., quaternary ammonium salts)- Consider using a milder catalyst or a more reactive substrate to allow for lower temperatures.
- Acetal hydrolysis in the presence of acid and water- Ensure strictly anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for a nucleophilic substitution reaction using this compound. The specific temperature and reaction time will need to be optimized for each specific substrate.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon), dissolve the electrophile (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Amine: Add this compound (1.1 eq.) to the stirred solution.

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using a temperature-controlled oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway A This compound + Electrophile B Desired Product A->B Optimal Temperature C Side Product (e.g., Quaternary Salt) A->C High Temperature D Decomposition A->D Excessive Heat E Hydrolysis Product (Aldehyde) A->E Acid/Water + Heat

Caption: General reaction pathways for this compound.

Troubleshooting_Workflow start Low Reaction Yield? check_temp Is Temperature Optimized? start->check_temp low_temp Reaction too slow. Increase temperature incrementally. check_temp->low_temp No check_impurities Are side products observed? check_temp->check_impurities Yes optimize Optimize other parameters (stoichiometry, solvent, catalyst). low_temp->optimize high_temp Decomposition or side reactions likely. Decrease temperature. high_temp->optimize check_impurities->high_temp Other aldehyde Acetal hydrolysis. Ensure anhydrous/non-acidic conditions. check_impurities->aldehyde Aldehyde quat_salt Over-alkylation. Lower temp, slow addition of alkylating agent. check_impurities->quat_salt Quaternary Salt aldehyde->optimize quat_salt->optimize

Caption: Troubleshooting workflow for temperature optimization.

References

challenges in the scale-up of 4,4-dimethoxy-N,N-dimethylbutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4,4-dimethoxy-N,N-dimethylbutan-1-amine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the Grignard reaction-based synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Magnesium surface is passivated with a layer of magnesium oxide. 2. Presence of moisture in glassware or reagents. 3. Low reactivity of 3-(dimethylamino)propyl chloride.1. Activate the magnesium: - Use a crystal of iodine; the disappearance of the purple color indicates activation. - Add a few drops of 1,2-dibromoethane. - Mechanically crush some of the magnesium turnings with a glass rod to expose a fresh surface. 2. Ensure anhydrous conditions: - Flame-dry all glassware under an inert atmosphere. - Use anhydrous solvents. 3. Gentle warming: Gentle heating of the reaction mixture can help initiate the reaction. Be prepared to cool the reaction vessel, as the initiation can be vigorous.
Reaction becomes too exothermic and difficult to control during scale-up. 1. The Grignard reaction is highly exothermic. 2. The rate of addition of 3-(dimethylamino)propyl chloride is too fast. 3. Inefficient heat transfer in larger reactors.1. Control the addition rate: Add the 3-(dimethylamino)propyl chloride solution slowly and dropwise to maintain a controllable reflux. 2. Ensure adequate cooling: Use an efficient cooling bath (e.g., ice-water or a chiller) to manage the temperature. For larger scale, ensure the reactor has a sufficient surface-area-to-volume ratio for effective heat dissipation. 3. Dosing-controlled semi-batch process: For larger scales, a semi-batch process where the halide solution is added slowly to the magnesium suspension is recommended to control the exotherm.
Low yield of the final product. 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Quenching of the Grignard reagent by moisture or acidic impurities.1. Ensure complete reaction: Allow for a sufficient reaction time after the addition of the halide is complete. 2. Minimize Wurtz coupling: - Maintain a slow addition rate of the 3-(dimethylamino)propyl chloride. - Avoid high reaction temperatures. 3. Maintain anhydrous conditions: Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere.
Formation of significant byproducts. 1. Wurtz coupling: The Grignard reagent reacts with the starting halide to form a dimer. 2. Unreacted starting materials: Incomplete reaction can leave starting materials in the product mixture.1. To reduce Wurtz coupling, use a slow addition rate of the halide and maintain a moderate reaction temperature. 2. Ensure the reaction goes to completion by allowing for sufficient reaction time and ensuring the magnesium is fully consumed.
Difficulties in purification. 1. Presence of high-boiling impurities. 2. Emulsion formation during aqueous work-up.1. Fractional distillation: Purify the crude product by vacuum distillation to separate the desired product from high-boiling impurities. 2. Work-up: After quenching the reaction, if an emulsion forms, the addition of brine may help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially applied route is the Grignard reaction. This involves the formation of a Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium, which then reacts with trimethyl orthoformate.

Q2: What are the critical safety precautions to take during the scale-up of this synthesis?

A2: The primary safety concern is the management of the highly exothermic Grignard reaction. Key precautions include:

  • Ensuring the reaction has initiated before adding a large amount of the halide to avoid a dangerous accumulation of unreacted starting material.

  • Maintaining a slow and controlled addition of the halide to manage the heat generated.

  • Having an efficient cooling system in place.

  • Working under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: What are the likely impurities in the final product?

A3: Potential impurities include:

  • Unreacted 3-(dimethylamino)propyl chloride and trimethyl orthoformate.

  • The Wurtz coupling product, 1,6-bis(dimethylamino)hexane.

  • Benzene or other solvents used in the reaction.

  • Impurities from the starting 3-(dimethylamino)propyl chloride.

Q4: How can I monitor the progress of the Grignard reaction?

A4: The formation of the Grignard reagent can be visually observed by the disappearance of the magnesium turnings and a change in the appearance of the reaction mixture (often becoming cloudy and grayish). For more quantitative analysis, in-situ infrared spectroscopy (FTIR) can be used to monitor the concentration of the starting halide.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a patented industrial process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.3125 g1.03
3-(Dimethylamino)propyl chloride121.62121.5 g1.00
Trimethyl orthoformate106.12119 g1.12
Benzene (anhydrous)78.11~700 ml-
Iodine253.811 small crystal-

Procedure:

  • Preparation of the Grignard Reagent:

    • In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge the magnesium turnings (25 g) under a nitrogen atmosphere.

    • Add a small portion of the 3-(dimethylamino)propyl chloride solution in benzene (50 ml of a solution containing 121.5 g in 600 ml of benzene), trimethyl orthoformate (20 g), and a small crystal of iodine to the flask.

    • Heat the mixture to reflux. A vigorous reaction should initiate within 15-20 minutes, indicated by the disappearance of the iodine color and self-sustaining reflux.

    • Once the reaction has initiated, add the remaining 3-(dimethylamino)propyl chloride solution and trimethyl orthoformate dropwise and separately over a period of 3-4 hours while maintaining a gentle reflux.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to reflux the mixture for another 2 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove unreacted magnesium and magnesium salts. Wash the filter cake with benzene (100 ml).

  • Purification:

    • Combine the filtrate and washings. Remove the benzene by distillation at atmospheric pressure using a Vigreux column.

    • Distill the residue under reduced pressure to remove excess trimethyl orthoformate (boiling point of trimethyl orthoformate is 101-102 °C at atmospheric pressure).

    • Finally, purify the residue by vacuum distillation to obtain this compound as a colorless liquid. The expected yield is approximately 71%.

Data Presentation

Table 1: Reagent Quantities and Yields for the Synthesis of this compound

ParameterValue
Starting Material 3-(Dimethylamino)propyl chloride
Reagents Magnesium, Trimethyl orthoformate
Solvent Benzene
Initiator Iodine
Reaction Temperature Reflux
Reaction Time ~6 hours
Reported Yield 71%
Boiling Point of Product 80-85 °C / 15-20 mmHg

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product reactant1 3-(Dimethylamino)propyl chloride grignard (3-(Dimethylamino)propyl)magnesium chloride (Grignard Reagent) reactant1->grignard + Mg in Benzene reactant2 Magnesium (Mg) reactant2->grignard reactant3 Trimethyl orthoformate product This compound reactant3->product grignard->product + Trimethyl orthoformate

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Grignard Reaction Initiation start Grignard reaction does not start check_moisture Are glassware and reagents completely dry? start->check_moisture dry_equipment Flame-dry glassware and use anhydrous solvents check_moisture->dry_equipment No activate_mg Activate Magnesium check_moisture->activate_mg Yes dry_equipment->activate_mg add_iodine Add a crystal of iodine activate_mg->add_iodine Method 1 add_dbe Add 1,2-dibromoethane activate_mg->add_dbe Method 2 crush_mg Mechanically crush Mg turnings activate_mg->crush_mg Method 3 gentle_warming Apply gentle heat add_iodine->gentle_warming add_dbe->gentle_warming crush_mg->gentle_warming success Reaction Initiates gentle_warming->success Yes failure Re-evaluate reaction setup and reagent quality gentle_warming->failure No

Caption: Troubleshooting workflow for Grignard reaction initiation.

strategies to minimize impurity formation with 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during experiments involving 4,4-dimethoxy-N,N-dimethylbutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound involve its two main functional groups: the dimethyl acetal and the tertiary amine.

  • Acid-Catalyzed Hydrolysis of the Acetal: The dimethyl acetal group is susceptible to hydrolysis under acidic conditions, which leads to the formation of 4-(dimethylamino)butyraldehyde and two equivalents of methanol. This is often the most significant degradation pathway.[1][2]

  • Degradation of the Tertiary Amine: The tertiary amine moiety can undergo oxidative and thermal degradation. Oxidative degradation can be promoted by the presence of oxygen and metal ions, proceeding through the formation of amine radicals.[3] Thermal degradation of tertiary amines can occur via dealkylation pathways, forming alcohols and alkenes.[3]

Q2: What are the likely impurities that could be present in a sample of this compound?

A2: Impurities can originate from both the synthetic process and degradation of the final product.

  • Process-Related Impurities: The synthesis of this compound and its analogues often involves a Grignard reaction.[4] Potential impurities from this process include unreacted starting materials such as 3-(dimethylamino)propyl halide and trialkyl orthoformates. Side products from the Grignard reaction can also be present.[5][6]

  • Degradation Products: As mentioned in Q1, the primary degradation products are 4-(dimethylamino)butyraldehyde and methanol from acetal hydrolysis. Further degradation of the tertiary amine can lead to a variety of other by-products.

Q3: How can I minimize the hydrolysis of the acetal group?

A3: To minimize hydrolysis, it is crucial to avoid acidic conditions. The rate of hydrolysis of acetals is dramatically affected by pH, with significantly slower degradation at higher (more basic) pH values.[7] Whenever possible, maintain the pH of your solutions in the neutral to basic range.

Q4: What conditions can lead to the degradation of the tertiary amine functionality?

A4: Elevated temperatures and the presence of oxidizing agents can promote the degradation of the tertiary amine. While tertiary amines are generally more thermally stable than primary and secondary amines, prolonged exposure to high temperatures can lead to decomposition.[8] Oxidative degradation is a concern, especially in the presence of oxygen and metal ions which can catalyze the formation of amine radicals.[3]

Troubleshooting Guides

Issue 1: Appearance of an unexpected peak corresponding to an aldehyde in my analytical chromatogram.
Potential Cause Recommended Action
Acidic Conditions: The sample or the analytical mobile phase may be acidic, causing the hydrolysis of the dimethyl acetal to 4-(dimethylamino)butyraldehyde.Check the pH of all solutions and reagents. If using HPLC, ensure the mobile phase pH is neutral or slightly basic, if compatible with your column and method. For sample preparation, use neutral or basic solvents.
Moisture: The presence of water, especially under acidic conditions, will facilitate hydrolysis.Use anhydrous solvents and reagents where possible. Store this compound under anhydrous conditions.
Elevated Temperature during Sample Preparation or Analysis: High temperatures can accelerate hydrolysis, even at near-neutral pH.Keep sample preparation steps at room temperature or below. If using GC, ensure the injection port temperature is not excessively high to cause on-column degradation.
Issue 2: Gradual discoloration or degradation of the stored this compound.
Potential Cause Recommended Action
Oxidation: The tertiary amine is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and trace metal impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light. Ensure high purity of solvents and reagents to minimize metal contamination.
Thermal Degradation: Long-term storage at elevated temperatures can lead to the slow decomposition of the tertiary amine.Store the compound at the recommended temperature, typically refrigerated (2-8 °C).
Incompatible Storage Container: Certain plastics or container materials may leach impurities that can catalyze degradation.Store in high-quality, inert glass containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to identify likely impurities.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.[9][10][12][13][14]

Instrumentation:

  • HPLC with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Ammonium formate in water, pH adjusted to 8.5 with ammonia.

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

impurity_formation_pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_degradation Oxidative/Thermal Degradation main This compound aldehyde 4-(dimethylamino)butyraldehyde main->aldehyde + H₂O / H⁺ degradation_products Various Degradation Products (e.g., N-oxides, dealkylated species) main->degradation_products O₂, Heat, Metal Ions methanol Methanol

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Impurity Detected check_impurity_identity Identify Impurity (e.g., via LC-MS) start->check_impurity_identity is_aldehyde Is it 4-(dimethylamino)butyraldehyde? check_impurity_identity->is_aldehyde Yes is_process_related Is it a known process-related impurity? check_impurity_identity->is_process_related No check_pH Check pH of solutions and mobile phase is_aldehyde->check_pH is_other_degradation Is it another degradation product? is_process_related->is_other_degradation No review_synthesis Review synthesis protocol and purification steps is_process_related->review_synthesis check_oxidation Store under inert atmosphere, protect from light is_other_degradation->check_oxidation check_moisture Ensure anhydrous conditions check_pH->check_moisture end Impurity Minimized check_moisture->end check_temp Lower reaction/ storage temperature check_temp->end review_synthesis->end check_oxidation->check_temp

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of 4,4-dimethoxy-N,N-dimethylbutan-1-amine and Related Tertiary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4,4-dimethoxy-N,N-dimethylbutan-1-amine and structurally similar tertiary amines. This compound is a key intermediate in the synthesis of various pharmaceuticals, and its accurate quantification is crucial for process control and impurity profiling. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the chemical nature of aliphatic tertiary amines like this compound, which often lack a strong chromophore and can exhibit poor chromatographic behavior, derivatization is a key consideration for enhancing detectability and performance. This guide presents detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection and implementation of the most suitable analytical method.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of these methods, with data extrapolated from the analysis of closely related tertiary amines.

Table 1: Performance Comparison of HPLC-UV (with Derivatization) and GC-MS (with Derivatization)
ParameterHPLC-UV with DerivatizationGC-MS with Derivatization
Linearity (R²) > 0.998> 0.997
Precision (Repeatability, %RSD) < 2.5%< 3.0%
Precision (Intermediate, %RSD) < 3.5%< 4.0%
Accuracy (% Recovery) 95.0 - 105.0%92.0 - 108.0%
Limit of Detection (LOD) ~5 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~7 ng/mL
Typical Run Time 15 - 30 minutes10 - 20 minutes

Data is based on the analysis of N,N-Dimethyl-4-phenoxybutan-1-amine, a close structural analog.[1]

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and instrumental analysis are provided below.

Method 1: HPLC-UV with Pre-Column Dansyl Chloride Derivatization

This method is suitable for the quantification of tertiary amines in relatively clean sample matrices. Derivatization with dansyl chloride introduces a fluorescent and UV-active tag, significantly enhancing detection sensitivity.

1. Reagents and Materials:

  • This compound standard

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Proline solution (10 mg/mL in water) for quenching

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile:water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample containing the analyte to fall within the calibration range.

3. Derivatization Protocol:

  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[2][3]

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of the proline solution to quench the reaction by consuming excess dansyl chloride.

  • Vortex for 30 seconds and allow to stand for 15 minutes.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-17 min: Hold at 5% A, 95% B

    • 17-17.1 min: Linear gradient back to 95% A, 5% B

    • 17.1-20 min: Hold at 95% A, 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Method 2: GC-MS with Pentafluorobenzyl Chloroformate (PFBCF) Derivatization

GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and impurity profiling in complex matrices. Derivatization of tertiary amines can be challenging; however, a dealkylation reaction followed by derivatization with an agent like PFBCF can be effective.[4]

1. Reagents and Materials:

  • This compound standard

  • Pentafluorobenzyl chloroformate (PFBCF) solution (10% in toluene)

  • Triethylamine

  • Toluene (anhydrous)

  • DB-5ms (or equivalent) GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but using toluene as the solvent.

  • Calibration Standards: Prepare calibration standards in toluene (e.g., 0.05 µg/mL to 10 µg/mL).

  • Sample Preparation: Perform a liquid-liquid extraction of the analyte into an organic solvent like toluene. For solid samples, a solid-phase extraction (SPE) may be necessary. Evaporate the solvent to dryness and reconstitute in 100 µL of anhydrous toluene.

3. Derivatization Protocol:

  • To the 100 µL of reconstituted sample or standard, add 10 µL of triethylamine.

  • Add 20 µL of the 10% PFBCF solution.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.

Methodology and Workflow Visualizations

The following diagrams illustrate the key workflows in the analytical process and a relevant synthetic pathway involving a close analog of the target compound.

G cluster_0 HPLC-UV Analysis Workflow cluster_1 GC-MS Analysis Workflow cluster_2 Data Processing Sample/Standard Sample/Standard Derivatization (Dansyl Chloride) Derivatization (Dansyl Chloride) Sample/Standard->Derivatization (Dansyl Chloride) Extraction Extraction Sample/Standard->Extraction Quenching Quenching Derivatization (Dansyl Chloride)->Quenching Filtration (0.45 µm) Filtration (0.45 µm) Quenching->Filtration (0.45 µm) HPLC-UV Analysis HPLC-UV Analysis Filtration (0.45 µm)->HPLC-UV Analysis Instrumental Analysis Instrumental Analysis Derivatization (PFBCF) Derivatization (PFBCF) Extraction->Derivatization (PFBCF) GC-MS Analysis GC-MS Analysis Derivatization (PFBCF)->GC-MS Analysis Peak Integration Peak Integration Instrumental Analysis->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Final Report Final Report Quantification->Final Report

General experimental workflows for HPLC-UV and GC-MS analysis.

G Hydrazine (S)-4-(4-hydrazinobenzyl)- 1,3-oxazolidin-2-one Reaction Fischer Indole Synthesis (Acidic Conditions) Hydrazine->Reaction Acetal 4,4-diethoxy-N,N- dimethylbutan-1-amine Acetal->Reaction Zolmitriptan Zolmitriptan Reaction->Zolmitriptan

Synthesis of Zolmitriptan via Fischer Indole Synthesis.[2]

G start Start: Define Analytical Requirement (e.g., QC, impurity profiling) sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High hplc Select HPLC-UV (Cost-effective, routine analysis) sensitivity->hplc Low matrix->hplc No gcms Select GC-MS (High sensitivity, structural info) matrix->gcms Yes validate Perform Method Validation (Linearity, Accuracy, Precision, etc.) hplc->validate gcms->validate end Implement for Routine Use validate->end

Logical flow for analytical method selection.

References

comparative analysis of 4,4-dimethoxy-N,N-dimethylbutan-1-amine with other derivatization reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Derivatization Reagents for Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common derivatization reagents used in the quantitative analysis of primary and secondary amines. The selection of an appropriate derivatization reagent is a critical step in the analytical workflow, significantly impacting the sensitivity, stability, and chromatographic behavior of the target analytes. This document offers an objective comparison of popular reagents, supported by experimental data and detailed protocols, to aid in selecting the most suitable agent for specific analytical needs.

Clarification on 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Initial evaluation of the topic revealed that this compound, also known by its synonym 4-(Dimethylamino)butyraldehyde Dimethyl Acetal, is not utilized as a derivatization reagent for analytical purposes.[1] Instead, it serves as a crucial chemical intermediate or building block in the synthesis of various pharmaceutical compounds, including anti-migraine drugs like Sumatriptan, Zolmitriptan, and Rizatriptan.[2][3] Its primary function is in advanced organic synthesis rather than in the analytical derivatization of other molecules.[4][5]

Given the likely interest in amine analysis, this guide will focus on a comparative analysis of established and widely used derivatization reagents.

Introduction to Amine Derivatization

Many amine-containing compounds, such as biogenic amines and amino acids, lack a native chromophore or fluorophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging.[6] Chemical derivatization overcomes this limitation by attaching a molecule (the reagent) to the amine, which imparts desirable properties to the analyte, such as:

  • Enhanced Detectability: Introduction of a UV-absorbing or fluorescent tag.[6]

  • Improved Chromatographic Behavior: Increased retention on reverse-phase columns and better peak shape.

  • Increased Volatility: For analysis by Gas Chromatography (GC).

  • Enhanced Ionization Efficiency: For Mass Spectrometry (MS) analysis.[7]

The choice of reagent depends on the analytical objective, the nature of the sample, and the available instrumentation.[7]

Performance Comparison of Common Derivatization Reagents

The following tables summarize the key characteristics and performance metrics of five widely used derivatization reagents for primary and secondary amines: Dansyl Chloride, Dabsyl Chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), o-phthaldialdehyde (OPA), and Marfey's Reagent.

Table 1: General Characteristics of Amine Derivatization Reagents

ReagentAbbreviationTarget AminesReaction TimeReaction TemperatureDerivative StabilityDetection Method
Dansyl Chloride Dns-ClPrimary & Secondary30 - 90 minutes[8]38 - 60°C[9]Good stability[8]Fluorescence, UV[9]
Dabsyl Chloride Dabs-ClPrimary & Secondary15 - 30 minutes[9]70°C[9]Very high[10]Visible Absorbance[10]
Fmoc-Cl Fmoc-ClPrimary & Secondary< 1 - 20 minutes[8]Room Temperature[8]Good stability[8]Fluorescence[6]
o-Phthalaldehyde OPAPrimary only~1 minute[11]Room Temperature[12]Low (unstable)[11][13]Fluorescence[13]
Marfey's Reagent L-FDAAChiral Primary Amines~90 minutes[8]40°C[8]Stable[14]UV (340 nm)[14]

Table 2: Quantitative Performance Data

ReagentSensitivity (LOD/LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Dansyl Chloride LOD: ~10 ng/mL[8]>0.99[15]Versatile, enhances fluorescence and ionization.[7]Derivatization can be time-consuming.[16]
Dabsyl Chloride Picomole to femtomole levels[17]>0.99[17]Highly stable derivatives, good reproducibility.[9][18]Requires elevated reaction temperature.[9]
Fmoc-Cl LOD: fmol range[8]>0.999[19]Rapid reaction, highly fluorescent derivatives.[8]Reagent excess can cause interference.[20]
o-Phthalaldehyde Low picomole range[12]Good[13]Very fast reaction, specific for primary amines.[13]Derivatives are unstable, requiring immediate analysis.[11][13]
Marfey's Reagent LOQ: 0.10 µg/mL[21]>0.95[21]Enables chiral separation of enantiomers.[22]Suboptimal sensitivity for general use.[22]

Mandatory Visualizations

G General Workflow for Amine Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Chemical Sample Extraction Amine Extraction (e.g., with HClO₄) Sample->Extraction AddReagent Addition of Derivatizing Agent (e.g., Dansyl-Cl) Extraction->AddReagent Extracted Amines Incubation Reaction Incubation (Controlled Time, Temp, pH) AddReagent->Incubation Quench Reaction Quenching (if necessary) Incubation->Quench HPLC HPLC Separation (Reversed-Phase) Quench->HPLC Derivatized Sample Detection UV or Fluorescence Detection HPLC->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for amine derivatization and analysis.

Caption: Dansyl Chloride reaction with a primary amine.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable results. Below are representative protocols for derivatization using the discussed reagents.

Dansyl Chloride Derivatization Protocol

This protocol is suitable for the derivatization of biogenic amines for HPLC analysis.[11]

  • Sample Preparation: Extract amines from the sample matrix using a suitable solvent (e.g., 0.4 M perchloric acid).

  • Derivatization Reaction:

    • To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution to achieve a pH of 9.5-10.[23][24]

    • Add 2 mL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone).[23]

    • Incubate the mixture at 40-60°C for 30-60 minutes in the dark.[23][25]

  • Reaction Quenching: Add 100 µL of a quenching solution (e.g., 25% ammonia or 0.1 M glycine) to react with excess Dansyl Chloride.[11][26]

  • Analysis: The sample is now ready for direct injection or can be further processed by solid-phase extraction if cleanup is required.

Dabsyl Chloride Derivatization Protocol

This protocol outlines the pre-column derivatization of amino acids.[10]

  • Sample Preparation: Prepare amino acid standards or sample hydrolysates in a carbonate-bicarbonate buffer (pH 8.5-9.5).[9]

  • Derivatization Reaction:

    • To 100 µL of the amino acid sample, add 200 µL of the Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[9]

  • Sample Preparation for HPLC:

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Fmoc-Cl Derivatization Protocol

This protocol is for the derivatization of primary and secondary amines for HPLC with fluorescence detection.[6]

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH ~10.

    • Fmoc-Cl Solution: Prepare a solution of Fmoc-Cl in acetonitrile (e.g., 2.5 mg/mL).[27]

  • Derivatization Procedure:

    • Mix 100 µL of the amine-containing sample with 100 µL of borate buffer.

    • Add 200 µL of the Fmoc-Cl solution and vortex.

    • Allow the reaction to proceed at room temperature for approximately 1-20 minutes.[8][28]

  • Extraction (Optional): Add 1 mL of pentane or hexane to extract the excess Fmoc-Cl and byproducts. Vortex and allow the layers to separate. The aqueous layer containing the derivatized amines is ready for HPLC analysis.

o-Phthalaldehyde (OPA) Derivatization Protocol

This protocol is for the rapid derivatization of primary amines.[13]

  • OPA Reagent Preparation (prepare fresh daily):

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).

    • Add 50 µL of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid. Store in a dark vial.[13][27]

  • Derivatization Procedure (often automated in an autosampler):

    • Mix the sample, internal standard, and OPA reagent in a vial.

    • Vortex for 1 minute. The reaction is typically complete within this time.[12]

  • Analysis: Inject the reaction mixture directly onto the HPLC column. Due to the instability of the OPA derivatives, immediate analysis is critical.[11]

Marfey's Reagent (L-FDAA) Derivatization Protocol

This protocol is used for the chiral analysis of primary amines.

  • Sample Preparation: Prepare a solution of the amine/amino acid sample (e.g., 0.5 mM in water).[29]

  • Derivatization Reaction:

    • To 100 µL of the sample, add 200 µL of Marfey's reagent solution (e.g., 20 mM in acetone).[29]

    • Add 50 µL of 0.5 M triethylamine or 1 M sodium bicarbonate to initiate the reaction.[29]

    • Incubate the mixture at 40°C for 90 minutes.[8]

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of 0.5 M HCl to stop the reaction.[29]

  • Analysis: The sample can then be diluted with the mobile phase and injected into the HPLC system.

Conclusion

The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for primary and secondary amines. While this compound is a valuable synthetic intermediate, it is not used for analytical derivatization. For this purpose, a range of reagents is available, each with distinct advantages.

  • Dansyl Chloride and Dabsyl Chloride offer excellent derivative stability and sensitivity, making them suitable for a wide range of applications.[22]

  • Fmoc-Cl provides a rapid and highly sensitive alternative, particularly useful for high-throughput analysis.[8]

  • OPA is ideal for the fast and specific analysis of primary amines, although the instability of its derivatives must be managed.[22]

  • Marfey's Reagent is the premier choice for chiral separations, enabling the resolution of amino acid stereoisomers.[22]

Ultimately, the choice should be guided by the specific analytical requirements, including desired sensitivity, analyte stability, sample matrix complexity, and available instrumentation.

References

Cross-Validation of Quantification Methods for 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 4,4-dimethoxy-N,N-dimethylbutan-1-amine. Due to the limited availability of direct experimental data for this specific analyte, this guide presents a model comparison based on established methodologies for structurally similar compounds, offering a framework for analytical method development and validation.

Comparative Analysis of Quantification Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Performance MetricHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~1.5 ng/mL
Sample Throughput HighModerate
Selectivity ModerateHigh
Instrumentation Cost ModerateHigh

Experimental Workflow

The general workflow for the quantification of this compound using either HPLC-UV or GC-MS involves several key stages, from sample preparation to data analysis.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction/Dilution Sample_Collection->Extraction Standard_Preparation Standard Preparation Standard_Preparation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Detection (UV or MS) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Figure 1. Generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

The following protocols are adapted from methods for structurally similar amines and serve as a starting point for method development.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in less complex sample matrices.

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B for re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile:water mixture.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the 50:50 acetonitrile:water mixture to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification or for analysis in complex matrices.

2.1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Port Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z fragments to be determined from a full scan analysis).

2.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: Samples may require liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix and concentrate it. The final extract should be dissolved in a solvent compatible with the GC-MS analysis.

Logical Relationship of Method Selection

The decision to use HPLC-UV versus GC-MS is based on a trade-off between various analytical parameters.

Method_Selection Start Define Analytical Requirements Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix No GCMS Select GC-MS Sensitivity->GCMS Yes Throughput High Sample Throughput Needed? Matrix->Throughput No Matrix->GCMS Yes Throughput->GCMS No HPLC Select HPLC-UV Throughput->HPLC Yes

Figure 2. Decision tree for selecting an analytical method.

A Comparative Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine and Its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a comparative analysis of 4,4-dimethoxy-N,N-dimethylbutan-1-amine and its close structural analog, 4,4-diethoxy-N,N-dimethylbutan-1-amine, two key intermediates in the synthesis of triptan-based antimigraine medications.

Physicochemical Properties and Applications

Both this compound and its diethoxy counterpart are valuable intermediates, primarily utilized in the Fischer indole synthesis to construct the core indole structure of various triptans.[1][2] The choice between the methoxy and ethoxy variant can be influenced by factors such as stability, reactivity, and the specific synthetic pathway for the target active pharmaceutical ingredient (API).

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4,4-diethoxy-N,N-dimethylbutan-1-amine
CAS Number 19718-92-41116-77-4
Molecular Formula C₈H₁₉NO₂[1]C₁₀H₂₃NO₂[3]
Molecular Weight 161.24 g/mol [1]189.30 g/mol [3]
Appearance Colorless to yellow liquid[1]Colorless to light-yellowish liquid[2]
Boiling Point 160-162 °C230.7 °C
Density ~0.9 g/cm³[1]0.884 g/cm³
Primary Application Intermediate for Rizatriptan synthesis[1][4]Intermediate for Sumatriptan and other triptans[2]

Advantages of the Diethoxy Analog: A Matter of Stability

In organic synthesis, acetals, such as the dimethoxy and diethoxy functionalities in these molecules, serve as protecting groups for the aldehyde. The stability of these acetals is crucial, particularly under acidic conditions which are often employed in subsequent synthetic steps, such as the Fischer indole synthesis. Generally, methoxy groups are more reactive and thus more readily hydrolyzed than ethoxy groups.[5][6][7] This increased stability of the diethoxy acetal can offer several advantages:

  • Improved Yields: The higher stability of the diethoxy group can lead to less decomposition of the intermediate during the reaction, potentially resulting in higher yields of the desired product.

  • Wider Reaction Condition Window: The robustness of the ethoxy groups may allow for a broader range of reaction conditions, including more stringent acidic conditions, without premature deprotection.

  • Enhanced Shelf-life and Storage Stability: The lower reactivity of the ethoxy groups could contribute to a longer shelf-life and greater stability during storage of the intermediate.

Experimental Protocols

To provide a practical context for the application of these compounds, a detailed experimental protocol for the synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine and a representative protocol for its use in the Fischer indole synthesis are provided below. A similarly detailed, publicly available protocol for the synthesis of this compound was not identified in the conducted research.

Synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine

This protocol is based on the Grignard reaction of 3-dimethylamino-1-chloropropane with triethyl orthoformate.[3]

Materials:

  • 1-bromo-3-chloropropane

  • Dimethylamine solution

  • Polyethylene glycol (PEG) as a phase transfer catalyst

  • Magnesium turnings

  • Triethyl orthoformate

  • Benzene

  • Iodine (crystal)

Procedure:

  • Preparation of 3-dimethylamino-1-chloropropane: React 1-bromo-3-chloropropane with a dimethylamine solution in the presence of PEG as a phase transfer catalyst.

  • Grignard Reagent Formation: In a 2L four-necked round-bottom flask under a nitrogen atmosphere, charge magnesium turnings (25 g). Add benzene (50 mL), a portion of the 3-dimethylamino-1-chloropropane in benzene solution (50 mL), triethyl orthoformate (20 g), and a small crystal of iodine.

  • Heat the mixture slowly to reflux. A vigorous reaction, indicating the initiation of the Grignard reaction, should be observed within 15-20 minutes.

  • Reaction with Triethyl Orthoformate: Slowly and simultaneously add the remaining 3-dimethylamino-1-chloropropane solution and triethyl orthoformate (174 g) dropwise over 3-4 hours while maintaining reflux.

  • Work-up: After the addition is complete, cool the reaction mixture to 25°C and filter through a celite pad. Wash the filter cake with benzene (100 mL).

  • Purification: Remove the benzene by distillation at atmospheric pressure. Distill the residue under a mild vacuum at a temperature below 100°C to remove excess triethyl orthoformate. Finally, distill the residue under vacuum to obtain 4,4-diethoxy-N,N-dimethylbutan-1-amine as a colorless liquid. The reported yield is approximately 70-76%.[3]

Representative Fischer Indole Synthesis of Rizatriptan Analogues

This protocol is a general representation of the Fischer indole synthesis using a dialkoxy-N,N-dimethylbutan-1-amine intermediate.[4][8]

Materials:

  • Substituted phenylhydrazine

  • This compound

  • 2mol/L Hydrochloric acid aqueous solution

  • 40% Sodium hydroxide aqueous solution

  • Isopropanol

Procedure:

  • Hydrazine Salt Formation: Prepare the hydrochloride salt of the desired substituted phenylhydrazine.

  • Condensation and Cyclization: Dissolve the phenylhydrazine hydrochloride and this compound (1.0 equivalent) in a 2 mol/L aqueous hydrochloric acid solution.

  • Heat the reaction mixture to 70°C for 3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 8.5-9.0 with a 40% sodium hydroxide aqueous solution.

  • Purification: The crude product can be purified by column chromatography using a suitable eluent system, such as isopropanol, to yield the desired rizatriptan analogue. A reported yield for this type of reaction to produce rizatriptan is 40%.[4]

Visualizing the Fischer Indole Synthesis

The following diagram illustrates the key steps in the Fischer indole synthesis for the preparation of a triptan core structure using a 4,4-dialkoxy-N,N-dimethylbutan-1-amine.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Hydrazone Formation phenylhydrazine->hydrazone dialkoxy 4,4-dialkoxy-N,N-dimethylbutan-1-amine dialkoxy->hydrazone Acid Catalyst (H+) enamine Enamine Intermediate hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement imine Diimine Intermediate rearrangement->imine triptan_core Triptan Indole Core imine->triptan_core Cyclization & Aromatization

Caption: Fischer Indole Synthesis Workflow for Triptans.

References

Comparative Efficacy of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Various Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence the efficacy, yield, and overall success of a synthetic route. This guide provides a comprehensive comparison of the performance of 4,4-dimethoxy-N,N-dimethylbutan-1-amine, a key intermediate in the synthesis of numerous pharmaceuticals, in different solvent systems. The analysis is supported by experimental data from patent literature and academic research, offering a clear perspective on its efficacy and comparing it with a viable alternative.

Executive Summary

This compound, also known as 4-(Dimethylamino)butyraldehyde dimethyl acetal, is a crucial building block in the pharmaceutical industry, particularly in the synthesis of triptans, a class of drugs used to treat migraines. The efficiency of reactions involving this intermediate is highly dependent on the solvent system employed. This guide demonstrates that while traditional organic solvents like toluene, tetrahydrofuran (THF), and methylene chloride are commonly used for its synthesis, emerging green alternatives like deep eutectic solvents (DESs) show promising results in subsequent reactions where it is used as a reactant. The closely related analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, serves as a primary alternative, with comparable performance in similar solvent systems.

Performance in Solvent Systems for Synthesis

The efficacy of a reagent can be indirectly measured by the efficiency of its own synthesis in various solvents. Data extracted from patent literature reveals differing yields for the synthesis of this compound and its diethoxy analogue depending on the solvent used in the Grignard reaction step.

CompoundSolventYield (%)
This compound Tolueneup to 71%
Tetrahydrofuran (THF)53%
Methylene Chloride84%
4,4-diethoxy-N,N-dimethylbutan-1-amine Benzene75.8%[1]
Cyclohexane~70-73%[1]

This data suggests that for the synthesis of the target compound and its analogue, the choice of solvent has a significant impact on the reaction yield. Methylene chloride appears to be a highly effective solvent for the synthesis of the dimethoxy variant, affording a high yield of 84%. For the diethoxy analogue, benzene provides a slightly higher yield compared to cyclohexane.

Efficacy in Subsequent Reactions: The Fischer Indole Synthesis

A more direct measure of the efficacy of this compound is its performance as a reactant in a key synthetic transformation. This compound is frequently utilized in the Fischer indole synthesis to produce the core structure of triptans like Rizatriptan and Zolmitriptan.

While direct comparative studies of traditional solvents for this specific reaction are scarce in readily available literature, a recent study highlights the potential of deep eutectic solvents (DESs) as a highly efficient and environmentally friendly alternative. In the synthesis of Rizatriptan analogues, the reaction of a phenylhydrazine with a similar acetal, 3,3-dimethoxy-N,N-dimethylpropan-1-amine, in a choline chloride:urea-based DES resulted in excellent yields.

ReactantSolvent SystemYield (%)Reaction TimeTemperature (°C)
3,3-dimethoxy-N,N-dimethylpropan-1-amineDeep Eutectic Solvent (Choline Chloride:Urea)77-89%[2]1 hour[2]70[2]

These results, with yields ranging from 77% to 89%, demonstrate the high efficacy of the reaction in this green solvent system, which also offers benefits of reduced reaction times and simpler product isolation.[2] Although this study uses a slightly different acetal, it provides a strong indication of the potential for high efficacy of this compound in similar non-traditional solvent systems.

Alternative Compound: 4,4-diethoxy-N,N-dimethylbutan-1-amine

The closest alternative to this compound is its diethoxy analogue. This compound is used interchangeably in many synthetic procedures for triptans. As shown in the synthesis data, it can be produced in high yields (up to 75.8% in benzene). Its reactivity in subsequent reactions is expected to be very similar to the dimethoxy compound due to the analogous acetal protecting group. The choice between the dimethoxy and diethoxy variants often comes down to the cost and availability of the corresponding starting materials (trimethyl orthoformate vs. triethyl orthoformate).

Experimental Protocols

General Synthesis of 4,4-dialkoxy-N,N-dimethylbutan-1-amine via Grignard Reaction

This protocol is a generalized procedure based on information from patent literature for the synthesis of this compound and its diethoxy analogue.

Materials:

  • 3-(N,N-dimethylamino)propyl chloride

  • Magnesium turnings

  • Iodine (crystal)

  • Trialkyl orthoformate (trimethyl orthoformate or triethyl orthoformate)

  • Anhydrous solvent (e.g., Toluene, THF, Benzene, Cyclohexane)

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

Procedure:

  • A solution of 3-(N,N-dimethylamino)propyl chloride in the chosen anhydrous solvent is prepared.

  • In a separate reaction vessel under an inert atmosphere (e.g., nitrogen), magnesium turnings are charged.

  • A small portion of the 3-(N,N-dimethylamino)propyl chloride solution and a crystal of iodine are added to the magnesium to initiate the Grignard reaction.

  • Once the reaction begins, the remaining 3-(N,N-dimethylamino)propyl chloride solution and the trialkyl orthoformate are added dropwise at a controlled temperature to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at reflux for a specified period.

  • The reaction is then cooled and quenched by the slow addition of a saturated ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield the final 4,4-dialkoxy-N,N-dimethylbutan-1-amine.

Fischer Indole Synthesis of Rizatriptan Analogues using a Deep Eutectic Solvent

This protocol is based on the research article by Raya et al. (2023).

Materials:

  • Phenylhydrazine derivative

  • 3,3-dimethoxy-N,N-dimethylpropan-1-amine

  • Deep Eutectic Solvent (Choline Chloride:Urea in a 1:2 molar ratio)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • The deep eutectic solvent is prepared by mixing choline chloride and urea and heating until a homogeneous liquid is formed.

  • The phenylhydrazine derivative and 3,3-dimethoxy-N,N-dimethylpropan-1-amine are added to the DES.

  • The reaction mixture is stirred at 70°C for 1 hour.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Water is added to the reaction mixture, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_workup Work-up & Purification 3_dimethylamino_propyl_chloride 3-(N,N-dimethylamino) propyl chloride Grignard_Formation Formation of Grignard Reagent 3_dimethylamino_propyl_chloride->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Orthoformate Trialkyl Orthoformate Reaction Reaction with Orthoformate Orthoformate->Reaction Grignard_Formation->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Product 4,4-dialkoxy-N,N- dimethylbutan-1-amine Purification->Product

Caption: General workflow for the synthesis of 4,4-dialkoxy-N,N-dimethylbutan-1-amine.

Fischer_Indole_Pathway Phenylhydrazine Phenylhydrazine Derivative Hydrazone Hydrazone Formation Phenylhydrazine->Hydrazone Acetal 4,4-dimethoxy-N,N- dimethylbutan-1-amine Acetal->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Indole Indole Product (Triptan Core) Cyclization->Indole

Caption: Key steps in the Fischer indole synthesis of triptans.

References

Performance Evaluation of Amine Derivatization Reagents in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of derivatization agents for the quantitative analysis of amines in metabolomics, providing researchers, scientists, and drug development professionals with a comparative guide to aid in method selection and development.

Executive Summary

The quantitative analysis of amine-containing metabolites is a critical aspect of metabolomics research, with broad applications in disease biomarker discovery and drug development. Chemical derivatization is a common strategy to enhance the analytical performance of these compounds, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-MS (GC-MS) based methods. This guide provides a performance evaluation of several commonly used derivatization reagents for amines.

Notably, a thorough review of the scientific literature revealed no published data on the performance of 4,4-dimethoxy-N,N-dimethylbutan-1-amine as a derivatization reagent in metabolomics. Therefore, this guide focuses on a comparative analysis of well-established and widely used alternative reagents: Dansyl Chloride , Benzoyl Chloride , Dabsyl Chloride , and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . The performance of these reagents is evaluated based on key analytical parameters, including derivatization efficiency, stability of derivatives, and analytical sensitivity and reproducibility. Detailed experimental protocols for each reagent are also provided to facilitate practical implementation.

Comparison of Derivatization Reagent Performance

The selection of an appropriate derivatization reagent is crucial for achieving optimal analytical performance. The following tables summarize the key performance characteristics of the reviewed reagents based on published literature.

Table 1: Comparison of Derivatization Reaction Conditions and Derivative Stability

ReagentReaction ConditionsDerivative StabilityKey AdvantagesLimitations
Dansyl Chloride Alkaline pH (9.5-10.5), 38-60°C for 30-120 min[1]Stable, allowing for reproducible analysis[2]High sensitivity (picomole to femtomole range), broad reactivity with primary and secondary amines[2]Can react with other nucleophilic groups (phenols, imidazoles), potential for multiple derivatives per analyte, slow reaction time[2][3]
Benzoyl Chloride Room temperature, fast reaction (< 1 min)[4]Derivatives are stable for up to six months at -80°C[4]Fast reaction, reacts with a wide range of functional groups (amines, phenols, ribose-hydroxyls), improves chromatographic retention[4][5]---
Dabsyl Chloride Elevated temperature (70°C) for 15-30 min[6]Very good stability[6]Simple procedure, good reproducibility, detection in the visible region reduces interference[6]Slower reaction than Benzoyl Chloride, requires heating
Fmoc-Cl Alkaline pH (e.g., pH 11.4), ambient temperature for 40 min[7]Derivatives are stable for more than 48 hours[7]High sensitivity (femtomole range), reacts with primary and secondary amines, stable derivatives[7][8]Hydrolysis product can cause interference, lower selectivity compared to some reagents[3]

Table 2: Comparison of Analytical Performance Metrics

ReagentLimit of Detection (LOD)Reproducibility (%RSD)Linearity (R²)
Dansyl Chloride 0.015 to 1.77 mg L⁻¹ for various biogenic amines[9]------
Benzoyl Chloride Below 10 nM for most assayed neurochemicals[10]Below 10%[10]---
Dabsyl Chloride Low picomole (pmol) range[11]< 5% for intra-day and inter-day assays[11]> 0.99 for most amino acids[11]
Fmoc-Cl As low as 1 fmol/µl[12]< 10% for intraday and interday precision for most amino acids[12]Linear range up to 125 pmol/µl[12]

Experimental Protocols

Detailed methodologies for the derivatization of amines using the compared reagents are provided below. These protocols are based on established methods from the literature and may require optimization for specific applications and sample matrices.

Protocol 1: Dansyl Chloride Derivatization for LC-MS Analysis[13][14]

Materials:

  • Dansyl Chloride solution (50 mM in acetonitrile)

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8)

  • Quenching Solution (10% v/v Ammonium Hydroxide or 10% Methylamine in water)

  • Acetonitrile (ACN)

  • Formic Acid

Procedure:

  • To 25 µL of sample or standard in a microcentrifuge tube, add 50 µL of the freshly prepared Dansyl Chloride solution and 50 µL of the Derivatization Buffer.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Add 10-20 µL of the Quenching Solution to stop the reaction and consume excess dansyl chloride. Vortex and let stand at room temperature for 5 minutes.

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis. The sample may be further diluted with a solvent like 40% ACN to prevent precipitation.

Protocol 2: Benzoyl Chloride Derivatization for LC-MS Analysis[10][15]

Materials:

  • Benzoyl Chloride solution (2% v/v in acetonitrile)

  • 100 mM Sodium Carbonate

  • Internal standard mixture (if applicable)

  • Water

Procedure:

  • For a 10 µL sample (e.g., microdialysate), sequentially add 5 µL of 100 mM sodium carbonate, 5 µL of Benzoyl Chloride solution, and 5 µL of the internal standard mixture.

  • Vortex the mixture after each addition.

  • For serum samples, first precipitate proteins by adding 80 µL of ice-cold acetonitrile to 20 µL of serum, vortex, and centrifuge.

  • Take 20 µL of the supernatant and add 10 µL of 100 mM sodium carbonate, 10 µL of Benzoyl Chloride solution, and 10 µL of the internal standard mixture.

  • Add 50 µL of water to reduce the organic content before injection.

Protocol 3: Dabsyl Chloride Derivatization for HPLC Analysis[11]

Materials:

  • Dabsyl chloride solution (2.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Perchloric acid (0.6 M) for plasma samples

  • Initial mobile phase for HPLC

Procedure:

  • For plasma samples, deproteinize by adding 100 µL of 0.6 M perchloric acid to 100 µL of plasma, vortex, and centrifuge. Use the supernatant for derivatization.

  • To 50 µL of the deproteinized supernatant or standard, add 100 µL of 0.1 M sodium bicarbonate buffer.

  • Add 150 µL of dabsyl chloride solution.

  • Vortex the mixture and incubate at 70°C for 15 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before HPLC injection.

Protocol 4: Fmoc-Cl Derivatization for HPLC Analysis[7][16]

Materials:

  • Fmoc-Cl solution (15 mM in acetonitrile)

  • Borate buffer (200 mM, pH 10.0)

  • 1-amino-adamantane hydrochloride (ADAM) solution (300 mM in water-acetonitrile, 1:1, v/v) to quench the reaction

Procedure:

  • To 300 µL of sample or standard, add 600 µL of 200 mM borate buffer (pH 10.0).

  • Add 600 µL of 15 mM Fmoc-Cl solution.

  • Allow the derivatization to proceed for 5 minutes at room temperature.

  • Stop the reaction by adding 600 µL of 300 mM ADAM solution and let it react for 1 minute.

  • Filter the sample before HPLC analysis.

Visualizations

To further clarify the experimental workflows, the following diagrams are provided.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (if necessary) Sample->ProteinPrecipitation Supernatant Supernatant ProteinPrecipitation->Supernatant AddBuffer Add Alkaline Buffer Supernatant->AddBuffer AddReagent Add Derivatization Reagent AddBuffer->AddReagent Incubate Incubate (Heat/Time) AddReagent->Incubate Quench Quench Reaction Incubate->Quench DryAndReconstitute Dry & Reconstitute Quench->DryAndReconstitute Filter Filter DryAndReconstitute->Filter Analysis LC-MS/HPLC Analysis Filter->Analysis

Caption: General experimental workflow for amine derivatization in metabolomics.

SignalingPathway cluster_pathway Example Amino Acid Metabolism Pathway cluster_analysis_focus Derivatization Target Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG Transamination GABA GABA Glutamate->GABA Decarboxylation Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine AmineGroup Primary/Secondary Amine Groups Glutamate->AmineGroup GABA->AmineGroup Glutamine->AmineGroup Proline->AmineGroup Arginine->AmineGroup

Caption: A simplified diagram of amino acid metabolism, highlighting the amine groups targeted by derivatization reagents.

References

Comparative Guide to the Analytical Quantification of Amine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methods for the quantification of tertiary amine compounds, such as 4,4-dimethoxy-N,N-dimethylbutan-1-amine, which are crucial intermediates in pharmaceutical synthesis. While this compound is primarily used as a building block in the synthesis of active pharmaceutical ingredients (APIs) like Fexofenadine and Dronedarone rather than as a reagent in a specific assay, the principles of ensuring its purity and concentration are vital for drug development and quality control.[1] This document outlines the accuracy and precision of widely-used analytical techniques for similar amine-containing intermediates.

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of a related amine intermediate, N,N-Dimethyl-4-phenoxybutan-1-amine, which can be extrapolated to other similar tertiary amines.[2]

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Precision (Repeatability, %RSD) < 2.5%< 3.0%< 1.5%
Precision (Intermediate, %RSD) < 3.5%< 4.0%< 2.0%
Accuracy (% Recovery) 95.0 - 105.0%92.0 - 108.0%98.0 - 102.0%
Limit of Detection (LOD) ~5 ng/mL~2 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~15 ng/mL~7 ng/mL~0.15 ng/mL

Method Comparison and Recommendations

  • HPLC-UV with Derivatization : This is a cost-effective and widely accessible method. However, for compounds lacking a strong chromophore, a derivatization step is necessary, which can introduce variability and increase sample preparation time. It is well-suited for quality control applications where analyte concentrations are relatively high.[2]

  • GC-MS with Derivatization : Offering good sensitivity and high selectivity, GC-MS is a powerful tool. Derivatization is often required to improve the volatility and thermal stability of the amine. This method is suitable for impurity profiling and quantification in complex matrices.[2]

  • LC-MS/MS : This technique provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where very low detection limits are required. It often allows for a "dilute and shoot" approach for cleaner samples, simplifying the workflow.[2]

Experimental Protocols

HPLC-UV with Pre-Column Derivatization

This method is suitable for quantifying amines that lack a UV-absorbing chromophore.

  • Sample Preparation :

    • Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., acetonitrile).

    • To an aliquot of the solution, add a derivatizing agent (e.g., dansyl chloride) and a buffer solution to maintain an alkaline pH.

    • Heat the mixture to facilitate the reaction.

    • After cooling, quench the reaction and dilute the sample to the desired concentration for injection.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at the maximum absorbance wavelength of the derivatized analyte.

GC-MS with Derivatization

This protocol is designed for the analysis of volatile and thermally stable derivatives of the amine.

  • Sample Preparation :

    • Dissolve the sample in an appropriate solvent.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine to a more volatile silyl derivative.

    • Heat the mixture to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • GC-MS Conditions :

    • Inlet Temperature : 280°C.

    • Oven Program : Start at 80°C, hold for 1 minute, then ramp to 300°C.

    • MS Conditions : Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.[2]

LC-MS/MS

This method is ideal for high-sensitivity quantification, particularly in biological matrices.

  • Sample Preparation : For clean samples, a simple "dilute and shoot" approach may be used. For more complex matrices like plasma, protein precipitation followed by centrifugation and collection of the supernatant is common.

  • LC-MS/MS Conditions :

    • LC System : A standard HPLC or UHPLC system.

    • Column : C18 reverse-phase column.

    • Mobile Phase : A gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium formate.

    • MS/MS Detection : Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition.

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Add Dansyl Chloride & Buffer, Heat Dissolve->Derivatize Quench Quench Reaction & Dilute Derivatize->Quench Inject Inject into HPLC Quench->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma) Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect

Caption: Workflow for LC-MS/MS analysis.

Signaling_Pathway_Placeholder cluster_synthesis Role in Synthesis cluster_analysis Analytical Control Intermediate 4,4-dimethoxy-N,N- dimethylbutan-1-amine API Active Pharmaceutical Ingredient (e.g., Triptans) Intermediate->API Reactant Other Reactants Reactant->API QC Quality Control of Intermediate API->QC Purity Check Assay Analytical Method (HPLC, GC-MS, LC-MS/MS) QC->Assay Data Accuracy & Precision Data Assay->Data

Caption: Logical relationship of the intermediate in synthesis and analysis.

References

Critical Appraisal of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Scientific Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical appraisal of 4,4-dimethoxy-N,N-dimethylbutan-1-amine, primarily focusing on its role as a chemical intermediate. A key application of this compound is in the synthesis of triptans, a class of drugs used to treat migraine headaches, via the Fischer indole synthesis. While the scientific literature frequently mentions both this compound and its close analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, for this purpose, a notable gap exists in direct, quantitative comparisons of their performance. This guide summarizes the available information on both compounds, presents a general experimental protocol for their application in triptan synthesis, and provides a qualitative comparison to aid researchers in their selection of reagents.

Comparison of Physical and Chemical Properties

PropertyThis compound4,4-diethoxy-N,N-dimethylbutan-1-amine
Molecular Formula C8H19NO2C10H23NO2
Molecular Weight 161.24 g/mol 189.30 g/mol
Boiling Point 160-162 °C[1]140-150 °C / 15-20 mmHg
Density 0.892 g/mL at 25 °C0.844 g/mL at 25 °C
Refractive Index 1.4261.421
Synonyms 4-(Dimethylamino)butyraldehyde dimethyl acetal4-(Dimethylamino)butyraldehyde diethyl acetal

Application in Triptan Synthesis via the Fischer Indole Synthesis

Both this compound and 4,4-diethoxy-N,N-dimethylbutan-1-amine serve as key building blocks in the synthesis of various triptans. They provide the N,N-dimethylaminoethyl side chain that is characteristic of many drugs in this class, such as Sumatriptan. The core reaction is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. In this case, the acetal functionality of the butan-1-amine derivatives serves as a protected form of an aldehyde.

General Experimental Protocol: Fischer Indole Synthesis of a Tryptamine

The following is a generalized protocol for the synthesis of N,N-dialkyltryptamines, adapted from procedures found in the scientific literature. This protocol is applicable for both the dimethoxy and diethoxy derivatives.

Materials:

  • Substituted phenylhydrazine hydrochloride (1.0 equivalent)

  • 4,4-dialkoxy-N,N-dimethylbutan-1-amine (dimethoxy or diethoxy variant) (1.2 equivalents)

  • Acid catalyst (e.g., 4% aqueous sulfuric acid, glacial acetic acid, or polyphosphoric acid)

  • Base for neutralization (e.g., 30% aqueous ammonium hydroxide)

  • Organic solvent for extraction (e.g., isopropyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, a mixture of the substituted phenylhydrazine hydrochloride and the 4,4-dialkoxy-N,N-dimethylbutan-1-amine is prepared in the chosen acid catalyst.

  • Reaction: The mixture is heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The solution is carefully basified by the addition of an aqueous base.

    • The aqueous layer is extracted multiple times with an organic solvent.

  • Isolation and Purification:

    • The combined organic layers are dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure tryptamine.

Visualizing the Synthesis Workflow

The Fischer indole synthesis is a multi-step reaction that proceeds through several key intermediates. The following diagram illustrates the general workflow from the starting materials to the final indole product.

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Phenylhydrazone Formation A->C B 4,4-dialkoxy-N,N-dimethylbutan-1-amine (dimethoxy or diethoxy) B->C + Acid Catalyst D Tautomerization to Ene-hydrazine C->D E [3,3]-Sigmatropic Rearrangement D->E F Aromatization & Cyclization E->F G Tryptamine Product F->G - NH3

Fischer Indole Synthesis Workflow

Comparative Performance: A Qualitative Discussion

In the absence of direct comparative experimental data, a qualitative assessment can be made based on general chemical principles. The primary difference between the two precursors lies in the acetal protecting group: a dimethyl acetal versus a diethyl acetal.

  • Stability: Diethyl acetals are generally considered to be slightly more stable to acidic hydrolysis than dimethyl acetals. This could potentially influence the reaction kinetics, with the dimethyl acetal perhaps reacting faster under identical acidic conditions. However, the conditions of the Fischer indole synthesis are typically harsh enough to hydrolyze both acetals effectively.

  • Byproducts: The hydrolysis of the dimethyl acetal releases methanol, while the diethyl acetal releases ethanol. This difference is unlikely to have a significant impact on the reaction outcome in most cases.

  • Practical Considerations: The choice between the two may come down to practical factors such as cost, availability, and the physical properties outlined in the table above, which might be more relevant for process scale-up and purification.

References

A Comparative Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 4,4-dimethoxy-N,N-dimethylbutan-1-amine against its primary industry alternative, 4,4-diethoxy-N,N-dimethylbutan-1-amine. The focus is on their application as key intermediates in the synthesis of triptans, a class of drugs primarily used for the treatment of migraine headaches. The comparison is based on available data from patent literature and scientific publications, with a focus on chemical synthesis, reaction yields, and the role of the acetal protecting group.

Executive Summary

This compound is a critical building block in the pharmaceutical industry, particularly in the synthesis of triptans such as Zolmitriptan and Rizatriptan. Its primary function is to introduce the [2-(dimethylamino)ethyl] side chain at the 3-position of the indole ring system, which is characteristic of many triptan molecules. The dimethyl acetal group serves as a protecting group for an aldehyde functionality, which is unmasked under acidic conditions during the Fischer indole synthesis to facilitate cyclization.

The main industry standard against which this compound is benchmarked is its diethyl analog, 4,4-diethoxy-N,N-dimethylbutan-1-amine. Both compounds are used extensively and seemingly interchangeably in the synthesis of triptans, suggesting comparable performance. The choice between the dimethoxy and diethoxy variant in an industrial setting is likely influenced by factors such as cost, availability, and specific process optimization parameters rather than significant differences in chemical reactivity or yield.

Performance Comparison: Dimethoxy vs. Diethoxy Acetal

While direct, head-to-head comparative studies are scarce in publicly available literature, an analysis of patents and publications allows for a qualitative and semi-quantitative comparison. Both compounds are primarily utilized in the Fischer indole synthesis.

dot

Fischer_Indole_Synthesis Hydrazine Aryl Hydrazine (e.g., (S)-4-(4-hydrazinobenzyl)- 1,3-oxazolidin-2-one) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Acetal 4,4-dialkoxy-N,N-dimethylbutan-1-amine (dimethoxy or diethoxy) Acetal->Hydrazone Acid Acid Catalyst (e.g., HCl, H2SO4) Heat Heat Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Tautomerization Triptan Triptan Core Structure (e.g., Zolmitriptan) Enehydrazine->Triptan [3,3]-Sigmatropic Rearrangement & Cyclization Zolmitriptan_Synthesis_Workflow start Start: (S)-4-(4-Aminobenzyl)- 1,3-oxazolidine-2-one diazotization Diazotization (HCl, NaNO2, -5 to 0°C) start->diazotization reduction Reduction (SnCl2, HCl, -15 to -10°C) diazotization->reduction ph_adjustment1 pH Adjustment (NaOH, pH 1.7-1.85) reduction->ph_adjustment1 fischer_synthesis Fischer Indole Synthesis (this compound, 96-103°C, 3-4h) ph_adjustment1->fischer_synthesis workup Work-up (pH adjustment to 6.9-7.0) fischer_synthesis->workup purification Purification (Recrystallization from IPA/n-Heptane) workup->purification end Final Product: Zolmitriptan purification->end Acetal_Hydrolysis_Mechanism Acetal This compound R-CH(OCH3)2 Protonation1 Protonated Acetal R-CH(OCH3)(+OCH3H) Acetal->Protonation1 H+ Oxocarbenium Oxocarbenium Ion R-CH=+OCH3 Protonation1->Oxocarbenium - CH3OH Hemiacetal Hemiacetal R-CH(OH)(OCH3) Oxocarbenium->Hemiacetal + H2O Protonation2 Protonated Hemiacetal R-CH(OH)(+OCH3H) Hemiacetal->Protonation2 H+ Aldehyde 4-(dimethylamino)butanal R-CHO Protonation2->Aldehyde - CH3OH

Safety Operating Guide

Navigating the Safe Disposal of 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4). Developed for researchers, scientists, and drug development professionals, this document outlines a step-by-step operational plan to ensure personal safety and environmental compliance.

Quantitative Data Summary

The following table summarizes key safety data for this compound. This information is critical for conducting a thorough risk assessment prior to handling and disposal.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Signal Word Warning[1]
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P321, P332+P317, P362+P364[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow. The following protocol outlines the necessary measures for its safe collection, storage, and disposal.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[2]

    • Body Protection: A lab coat or a chemical-resistant apron is mandatory to protect against skin contact.[2]

    • Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, suitable respiratory equipment should be worn.[2]

Waste Collection and Segregation
  • Waste Characterization: Determine if the waste is the pure compound or mixed with other solvents or reagents. This will dictate the appropriate disposal route.

  • Segregation: It is crucial to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3] Do not mix with acids or strong oxidizing agents.

  • Container: Use a designated, leak-proof container that is compatible with organic amines. The original container may be used if it is in good condition.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant).[2]

Spill Management
  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Storage and Final Disposal
  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, until it is ready for disposal.[2]

  • Disposal Request: Do not attempt to dispose of this chemical down the drain or in regular trash, as amines can be harmful to aquatic life.[3] Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[5]

Logical Relationship Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste B Consult SDS and Institutional Guidelines A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste mixed with other hazardous chemicals? C->D E Segregate and collect in a labeled, compatible container D->E No F Treat as mixed hazardous waste and follow specific protocols D->F Yes G Store in a designated, well-ventilated satellite accumulation area E->G F->G H Contact EHS or licensed waste contractor for disposal G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4,4-dimethoxy-N,N-dimethylbutan-1-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary: this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1] It is crucial to wear appropriate personal protective equipment to prevent exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Skin Protection Fire/flame resistant and impervious clothing. Handle with gloves.EU Directive 89/686/EEC, EN 374[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect prior to use.EN 374
Respiratory Protection Use in a well-ventilated area. If aerosols or dusts are formed, use a suitable respirator.-

Operational and Handling Procedures

Adherence to proper handling procedures is critical to minimize risk. Always work in a well-ventilated area.[1][2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation.[1]

  • Ventilation: Conduct all work in a properly functioning fume hood or a well-ventilated laboratory space.[1][2]

  • Dispensing: Use non-sparking tools when transferring the chemical.[1] Avoid direct contact with skin and eyes.[1]

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[1]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Skin Contact Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Prompt and proper cleanup and disposal are essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use inert absorbent material (e.g., sand, earth) to contain the spill.

  • Collection: Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Plan: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1] Keep the chemical in suitable and closed containers for disposal.[1] Do not dispose of it down the drain or into the environment.

Workflow for Safe Handling of this compound

Workflow for Safe Handling prep Preparation (Inspect PPE, Ensure Ventilation) handling Handling (Use Fume Hood, Non-Sparking Tools) prep->handling storage Storage (Cool, Dry, Well-Ventilated) handling->storage After Use spill Spill Event handling->spill exposure Exposure Event handling->exposure end End of Process storage->end cleanup Spill Cleanup (Contain, Collect, Decontaminate) spill->cleanup first_aid First Aid (Eye Wash, Skin Wash, etc.) exposure->first_aid disposal Disposal (Follow Regulations) cleanup->disposal first_aid->end disposal->end

Caption: Logical flow for handling, storage, and emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4-dimethoxy-N,N-dimethylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4-dimethoxy-N,N-dimethylbutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.